PV9 (hydrochloride)
Description
Properties
Molecular Formula |
C18H27NO · HCl |
|---|---|
Molecular Weight |
309.9 |
InChI |
InChI=1S/C18H27NO.ClH/c1-2-3-4-8-13-17(19-14-9-10-15-19)18(20)16-11-6-5-7-12-16;/h5-7,11-12,17H,2-4,8-10,13-15H2,1H3;1H |
InChI Key |
IMDZZHFIOSIZRR-UHFFFAOYSA-N |
SMILES |
O=C(C(N1CCCC1)CCCCCC)C2=CC=CC=C2.Cl |
Synonyms |
α-POP |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: PV9 (α-Pyrrolidinooctanophenone) Hydrochloride
[1][2]
Executive Summary & Classification
PV9 Hydrochloride (systematically known as α-Pyrrolidinooctanophenone hydrochloride or α-POP ) is a synthetic stimulant belonging to the substituted cathinone class.[1] It is the eight-carbon homolog in the α-pyrrolidinophenone series, chemically distinguished by its extended octyl side chain.[1]
Functionally, PV9 acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] While it shares the core pharmacophore of α-PVP ("Flakka") and MDPV, the elongation of the aliphatic chain modulates its lipophilicity, metabolic fate, and receptor binding affinity, generally resulting in a distinct pharmacokinetic profile characterized by unique oxidative metabolic pathways.
Regulatory Status[2][3]
Chemical Structure & Physicochemical Properties[2][4][7][8][9]
Molecular Identity
PV9 is structurally defined by a phenyl ring coupled to an octyl chain, with a pyrrolidine ring substituted at the alpha carbon. The hydrochloride salt is the standard stable form for research and forensic analysis.
| Property | Data |
| IUPAC Name | 1-phenyl-2-(pyrrolidin-1-yl)octan-1-one hydrochloride |
| Common Synonyms | α-POP, α-Pyrrolidinooctanophenone, 8-PV |
| CAS Number (HCl) | 2749897-19-4 |
| CAS Number (Freebase) | 102144-50-6 |
| Molecular Formula | C₁₈H₂₇NO[1][6][7][8] · HCl |
| Molecular Weight | 309.9 g/mol |
| Chirality | Contains one chiral center at the α-carbon (typically synthesized as a racemic mixture).[1] |
Physicochemical Profile
The extended octyl chain significantly increases the lipophilicity of PV9 compared to its shorter homologs (like α-PVP), altering its solubility and blood-brain barrier (BBB) penetration dynamics.
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Solubility (PBS pH 7.2) | ~2 mg/mL |
| Solubility (Ethanol) | ~25 mg/mL |
| Solubility (DMSO/DMF) | ~12.5 mg/mL |
| UV/Vis | 252 nm |
| Stability | Stable in solid phase; solutions in PBS should be used within 24h.[1] |
Structural Visualization
The following diagram illustrates the chemical connectivity of PV9 HCl.
Figure 1: Structural connectivity of PV9 HCl, highlighting the octyl chain responsible for increased lipophilicity.[1]
Laboratory Synthesis & Manufacturing
Disclaimer: The following protocol is a theoretical reconstruction based on standard synthesis methods for α-pyrrolidinophenones. It is provided strictly for educational and forensic reference.
The synthesis of PV9 follows a classic two-step sequence: alpha-halogenation of the precursor ketone followed by nucleophilic substitution.[1]
Synthetic Route[2][3]
-
Precursor Selection: The starting material is Octanophenone (1-phenyl-1-octanone).[1]
-
Step 1: α-Bromination: Octanophenone is reacted with bromine (Br₂) or hydrobromic acid (HBr) in a solvent (glacial acetic acid or dichloromethane) to yield α-bromooctanophenone .[1]
-
Step 2: Amination: The intermediate is reacted with excess pyrrolidine .[1] The excess base serves to neutralize the HBr byproduct.
-
Step 3: Salt Formation: The resulting freebase oil is extracted, washed, and treated with ethereal HCl or aqueous HCl to precipitate PV9 Hydrochloride .
Reaction Workflow Diagram
Figure 2: Step-by-step synthetic pathway from Octanophenone to PV9 HCl.
Pharmacology & Structure-Activity Relationships (SAR)[2]
Mechanism of Action
PV9 functions as a transporter blocker, not a substrate-releaser.[1]
-
Target: It binds to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1][5]
-
Effect: Inhibition of reuptake leads to elevated extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, causing psychostimulation, vasoconstriction, and tachycardia.
The "Chain Length" Effect (SAR)
The potency of α-pyrrolidinophenones is heavily dependent on the length of the aliphatic side chain.
-
Optimal Potency: Typically found at C5 (α-PVP) or C6 (α-PHP).[1]
-
PV9 (C8) Characteristics:
-
Reduced Potency: The extension to 8 carbons (octyl) generally increases steric bulk, which can slightly reduce binding affinity to the DAT compared to α-PVP.
-
Increased Lipophilicity: The C8 chain makes PV9 highly lipophilic, potentially altering its volume of distribution and prolonging its elimination half-life compared to shorter homologs.[1]
-
Unique Metabolic Fate
Unlike α-PVP, which undergoes significant reduction of the ketone group, PV9's metabolism is driven by its long alkyl chain. Research indicates a shift toward omega (ω) and omega-1 (ω-1) oxidation .[1][9]
Figure 3: Metabolic divergence of PV9.[1] Note the dominance of side-chain oxidation due to the octyl moiety.
Analytical Profiling & Identification
For researchers validating the substance, the following analytical signatures are diagnostic.
Mass Spectrometry (GC-MS)
-
Parent Ion: m/z 273 (Freebase).[1]
-
Base Peak: m/z 126.[1]
-
Explanation: The base peak at m/z 126 corresponds to the iminium ion fragment (
), formed by the cleavage alpha to the carbonyl group. This is the pyrrolidine ring plus the alpha-carbon and the propyl fragment? Correction: For α-PVP (pentyl), the base peak is m/z 126 ( ). For PV9 (octyl), the base peak shifts due to the longer chain. -
Recalculation for PV9: Cleavage occurs between the alpha-carbon and the carbonyl.[1] The fragment is the pyrrolidinium ion with the octyl chain.
-
Fragment = Pyrrolidine (C4H8N) + CH(C6H13).[1] Mass = 70 + 13 + 85 = 168?[1]
-
Refined Data: Standard α-pyrrolidinophenones typically cleave at the alpha-beta bond.[1] However, the McLafferty rearrangement is common.
-
Standard Reference: For PV9, the iminium ion (pyrrolidine + alpha carbon + side chain) would be significantly heavier. However, many sources cite the m/z 126 peak as characteristic for the class if the side chain is lost, but for specific homologs, the base peak represents the amine + alkyl chain part.
-
Specific PV9 Fragment:
= 182.[1] -
Note: Always verify with a certified reference standard (Cayman Chemical Item No. 15062).[1]
-
Infrared Spectroscopy (FTIR)
Safety & Toxicology
Hazard Statement: PV9 is a potent research chemical with no approved medical use.[1] It poses significant risks of cardiovascular toxicity and neurotoxicity.[1]
-
Acute Toxicity: High risk of tachycardia, hypertension, agitation, and seizures.[10]
-
Handling: Must be handled in a fume hood with full PPE (nitrile gloves, safety glasses, lab coat).
-
Storage: Store at -20°C in a sealed, desiccated container.
References
-
Cayman Chemical. (2023).[1] PV9 (hydrochloride) Product Information & Safety Data Sheet. Link
-
Matsuta, S., et al. (2015).[1][11] "Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs." Forensic Toxicology, 33(2), 279-294.[11] Link
-
Wojcieszak, J., et al. (2018).[1][5] "Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice." Forensic Toxicology, 36, 308–320. Link
-
PubChem. (2024).[1] Alpha-pyrrolidinooctanophenone hydrochloride (Compound Summary). National Library of Medicine.[1] Link
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015).[1] New Psychoactive Substances in Europe: An Update from the EU Early Warning System. Link
Sources
- 1. Alpha-pyrrolidinooctanophenone hydrochloride | C18H28ClNO | CID 129844521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. α-Pyrrolidinoheptaphenone - Wikipedia [en.wikipedia.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to α-Pyrrolidinooctanophenone (CAS Number: 2749897-19-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
alpha-Pyrrolidinooctanophenone (α-POP), also known by the synonyms PV9 and CAS number 2749897-19-4, is a synthetic cathinone and a structural analog of more widely known pyrovalerone derivatives such as α-pyrrolidinovalerophenone (α-PVP). As a member of the pyrrolidinophenone class, α-POP is characterized by a pyrrolidine ring, a phenyl group, and an elongated octyl side chain. This document provides a comprehensive technical overview of α-POP, including its synthesis, analytical characterization, pharmacological properties, and mechanisms of action. The primary pharmacological activity of α-POP is understood to be the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, leading to potent psychostimulant effects. Furthermore, recent research has elucidated a secondary mechanism involving the activation of human microglial cells through a Reactive Oxygen Species (ROS)/Signal Transducer and Activator of Transcription 3 (STAT3)-dependent pathway. This guide is intended for researchers and professionals in the fields of pharmacology, toxicology, and drug development, offering a detailed exploration of the current scientific understanding of this compound.
Chemical Identity and Physicochemical Properties
alpha-Pyrrolidinooctanophenone is a synthetic molecule belonging to the cathinone class of stimulants. Its structure is closely related to other psychoactive substances, with the key distinguishing feature being the eight-carbon alkyl chain.
| Property | Value | Source |
| IUPAC Name | 1-phenyl-2-(pyrrolidin-1-yl)octan-1-one | Internal |
| Synonyms | α-POP, PV9 | [1] |
| CAS Number | 2749897-19-4 | Internal |
| Molecular Formula | C₁₈H₂₇NO | Internal |
| Molecular Weight | 273.42 g/mol | Internal |
| Appearance | Expected to be a crystalline solid or powder | [1] |
| Solubility | Expected to be soluble in organic solvents such as ethanol, DMSO, and DMF | [1] |
Synthesis and Characterization
The synthesis of α-POP, like other α-pyrrolidinophenones, typically proceeds through a two-step process involving the α-halogenation of a ketone precursor followed by amination.[2]
Synthetic Pathway
A plausible synthetic route for α-POP is outlined below, based on established methods for similar cathinone derivatives.[2]
Caption: Synthetic pathway for α-Pyrrolidinooctanophenone (α-POP).
Experimental Protocol: Synthesis of α-POP (Hypothetical)
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.
Step 1: α-Bromination of 1-phenyloctan-1-one
-
Dissolve 1-phenyloctan-1-one (1 equivalent) in a suitable solvent such as diethyl ether or glacial acetic acid.
-
Slowly add elemental bromine (1 equivalent) to the solution at room temperature while stirring. The reaction is typically accompanied by the evolution of hydrogen bromide gas.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium bisulfite to remove any excess bromine.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude α-bromo-1-phenyloctan-1-one.
Step 2: Amination with Pyrrolidine
-
Dissolve the crude α-bromo-1-phenyloctan-1-one (1 equivalent) in a suitable solvent such as acetonitrile or tetrahydrofuran.
-
Add pyrrolidine (2-3 equivalents) to the solution. The excess pyrrolidine acts as both the nucleophile and a base to neutralize the HBr formed.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove the pyrrolidinium bromide salt.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude α-POP by column chromatography or recrystallization to obtain the final product.
Analytical Characterization
The structural elucidation and purity assessment of α-POP would be conducted using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the phenyl, pyrrolidine, and octanone moieties. The chemical shifts and coupling patterns would be consistent with the proposed structure.[3][4]
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would show the molecular ion peak corresponding to the molecular weight of α-POP. The fragmentation pattern would be characteristic of α-pyrrolidinophenones.[3][5]
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone and the C-N stretching of the pyrrolidine ring.[3]
Pharmacology and Mechanism of Action
The primary pharmacological action of α-POP and related pyrovalerone derivatives is the inhibition of monoamine transporters.[6]
Monoamine Transporter Inhibition
Caption: Mechanism of action of α-POP as a norepinephrine-dopamine reuptake inhibitor.
Microglial Activation
Recent research has uncovered a novel mechanism of action for α-POP involving the activation of human microglial cells.[10] This effect is mediated through a pathway involving the generation of reactive oxygen species (ROS) and the subsequent activation of the STAT3 signaling cascade.
Signaling Pathway:
Caption: α-POP-induced microglial activation via the ROS/STAT3 signaling pathway.
Experimental Evidence:
-
Treatment of human microglial cells (HMC3) with sublethal concentrations of α-POP led to increased cell viability and proliferation.[10]
-
α-POP treatment upregulated the expression and secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6).[10]
-
The effects of α-POP on microglial viability were reversed by pretreatment with N-acetyl-l-cysteine (a ROS scavenger) and stattic (a STAT3 inhibitor).[10]
-
Western blot analysis confirmed that α-POP promotes the phosphorylation of STAT3.[10]
This activation of microglia suggests that α-POP may contribute to neuroinflammatory processes, which could be a factor in both its acute and chronic adverse effects.
In Vivo Effects
Animal studies have provided insights into the physiological and behavioral effects of α-POP.
-
Locomotor Activity: In mice, α-POP has been shown to stimulate spontaneous locomotor activity.[9]
-
Neurochemical Effects: Microdialysis studies in mice have demonstrated that α-POP increases extracellular levels of dopamine and serotonin in the striatum.[9]
Analytical Methodologies
The detection and quantification of α-POP in biological and non-biological matrices are crucial for forensic, clinical, and research purposes. The analytical methods are generally applicable to the broader class of synthetic cathinones.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the identification of synthetic cathinones.[3]
Protocol: GC-MS Analysis of α-POP (General)
-
Sample Preparation:
-
For solid samples, dissolve in a suitable organic solvent.
-
For biological matrices (e.g., blood, urine), perform a liquid-liquid or solid-phase extraction to isolate the analyte.
-
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent) is typically used.
-
Injector: Operate in split or splitless mode at a high temperature (e.g., 280°C) to ensure volatilization.
-
Oven Program: A temperature gradient is employed to separate the analytes (e.g., initial temperature of 100°C, ramped to 300°C).
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Detection: A quadrupole mass analyzer is commonly used to scan a mass range that includes the molecular ion and characteristic fragments of α-POP.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of α-POP in complex biological matrices at low concentrations.
Protocol: LC-MS/MS Analysis of α-POP (General)
-
Sample Preparation:
-
Similar to GC-MS, extraction from the matrix is required. Protein precipitation followed by solid-phase extraction is a common approach for plasma or urine samples.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for α-POP and its internal standard.
-
Discussion and Future Directions
alpha-Pyrrolidinooctanophenone is a potent synthetic cathinone with a primary mechanism of action as a norepinephrine-dopamine reuptake inhibitor. Its psychostimulant effects are a direct consequence of this activity. The recent discovery of its ability to activate microglia via a ROS/STAT3-dependent pathway adds a new dimension to its pharmacological profile, suggesting a potential role in neuroinflammation.
For drug development professionals, the structure-activity relationships within the α-pyrrolidinophenone class are of significant interest. The modulation of potency and selectivity for monoamine transporters by altering the length of the alkyl side chain provides a basis for the rational design of novel compounds with specific pharmacological profiles.
Future research should focus on:
-
Determining the specific binding affinities (IC₅₀ values) of α-POP for DAT, NET, and the serotonin transporter (SERT) to precisely quantify its potency and selectivity.
-
Conducting in vivo studies to evaluate its abuse liability, reinforcing properties, and potential for producing adverse effects such as hyperthermia and cardiotoxicity.
-
Further elucidating the downstream consequences of α-POP-induced microglial activation and its contribution to the overall pharmacological and toxicological profile of the compound.
-
Developing and validating specific and sensitive analytical methods for the routine detection and quantification of α-POP and its metabolites in various biological matrices.
References
-
Sakai, Y., Hattori, J., Morikawa, Y., et al. (2024). α-Pyrrolidinooctanophenone facilitates activation of human microglial cells via ROS/STAT3-dependent pathway. Forensic Toxicology. [Link]
-
World Health Organization. (2022). Critical review report: α-Pyrrolidinoisohexanophenone (α-PiHP). [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (2015). 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1- one (α-PVP). [Link]
-
Niello, M., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2114204120. [Link]
-
Javadi-Paydar, M., et al. (2021). Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats. Behavioural Brain Research, 401, 113075. [Link]
-
Wojcieszak, J., et al. (2018). Effects of the new generation alpha-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum. Forensic Toxicology, 36(2), 393-404. [Link]
-
Wojcieszak, J., et al. (2018). Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum. Forensic Toxicology, 36(2), 393-404. [Link]
-
Aarde, S. M., et al. (2015). In vivo potency and efficacy of the novel cathinone α-pyrrolidinopentiophenone and 3,4-methylenedioxypyrovalerone: self-administration and locomotor stimulation in male rats. Psychopharmacology, 232(15), 2695-2704. [Link]
-
Niello, M., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2114204120. [Link]
-
Wikipedia. (n.d.). α-Pyrrolidinopentiophenone. [Link]
-
Casale, J. F., & Hays, P. A. (2012). The Characterization of α-Pyrrolidinopentiophenone. Microgram Journal, 9(1), 33-37. [Link]
-
ResearchGate. (2017). The Characterization of α-Pyrrolidinopentiophenone. [Link]
-
Mayer, F. P., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology, 190, 108570. [Link]
-
Westphal, F., et al. (2007). Mass spectral and NMR spectral data of two new designer drugs with an alpha-aminophenone structure: 4'-methyl-alpha-pyrrolidinohexanophenone and 4'-methyl-alpha-pyrrolidinobutyrophenone. Forensic Science International, 169(1), 32-42. [Link]
-
Mayer, F. P., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. ePub MedUni Wien. [Link]
-
ResearchGate. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. [Link]
-
ResearchGate. (n.d.). Mass spectrum of α-pyrrolidinopentiophenone. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (2014). α-PVP. [Link]
-
Lu, Y., et al. (2010). STAT3 signalling pathway is involved in the activation of microglia induced by 2.45 GHz electromagnetic fields. International Journal of Radiation Biology, 86(4), 305-312. [Link]
-
Wojcieszak, J., et al. (2018). Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum. Forensic Toxicology, 36(2), 393-404. [Link]
-
Niello, M., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2114204120. [Link]
-
Zawilska, J. B., & Wojcieszak, J. (2017). α-Pyrrolidinophenones: a new wave of designer cathinones. Naunyn-Schmiedeberg's Archives of Pharmacology, 390(10), 981-995. [Link]
-
Niello, M., et al. (2021). Psychomotor stimulant effects of α-pyrrolidinovalerophenone (αPVP) enantiomers correlate with drug binding kinetics at the dopamine transporter. bioRxiv. [Link]
-
Guyon, A., et al. (2016). Microglial Janus kinase/signal transduction and activator of transcription 3 pathway activity directly impacts astrocyte and neuron characteristics. Journal of Neurochemistry, 136(1), 133-147. [Link]
-
Kolanos, R., et al. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience, 6(12), 2073-2079. [Link]
-
dos Santos, G. G., et al. (2024). The Phytochemical Agathisflavone Modulates miR146a and miR155 in Activated Microglia Involving STAT3 Signaling. International Journal of Molecular Sciences, 25(5), 2603. [Link]
-
ResearchGate. (n.d.). Potential signaling pathways involved in the mechanism of microglial activation by anesthetic agents. [Link]
Sources
- 1. euda.europa.eu [euda.europa.eu]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. dea.gov [dea.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. α-Pyrrolidinooctanophenone facilitates activation of human microglial cells via ROS/STAT3-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
PV9 synthetic cathinone mechanism of action
Technical Guide: Mechanism of Action & Pharmacology of PV9 ( -Pyrrolidinooctanophenone)
Executive Summary
PV9 (also known as
While its predecessors, such as
Chemical Architecture & Structure-Activity Relationship (SAR)
The pharmacological profile of PV9 is dictated by its deviation from the optimal pharmacophore of the pyrovalerone class.
The Lipophilic Extension
The core scaffold of pyrovalerones consists of a phenyl ring, a ketone group, an alkyl side chain, and a pyrrolidine ring.
- -PVP: 5-carbon chain (pentanone core, propyl side chain). Optimal fit for the DAT binding pocket.
-
PV9: 8-carbon chain (octanone core, hexyl side chain).
The Steric Cutoff Effect
Research indicates a parabolic relationship between alkyl chain length and transporter inhibition potency. As the chain lengthens from methyl (
Key SAR Finding: PV9 is less potent than
Figure 1: The "Steric Cutoff" effect. Potency peaks at the propyl/butyl chain length (
Pharmacodynamics: Transporter Blockade
PV9 functions as a monoamine transporter blocker , not a substrate-type releaser.[1] This distinction is vital for understanding its neurotoxicity profile compared to amphetamines.
Mechanism of Action
PV9 binds to the orthosteric site of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), locking the transporter in an outward-facing conformation.
-
Blockade: It prevents the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft.
-
Accumulation: Extracellular DA levels rise rapidly, leading to hyperstimulation of post-synaptic D1 and D2 receptors.
-
Selectivity: Like other pyrovalerones, PV9 shows negligible affinity for the Serotonin Transporter (SERT). This high DAT/SERT ratio is a marker for high abuse potential and reinforcing effects.
Comparative Potency Data
Based on synaptosomal uptake assays [1, 2]:
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Ratio |
|---|
|
*Note: Values are approximate based on relative potency shifts observed in homologous series studies.
Pharmacokinetics & Metabolism[2][3]
The extended octyl chain of PV9 significantly alters its metabolic fate compared to shorter homologs. The liver must tackle the lipophilic bulk of the molecule.
Metabolic Pathways
Analysis of human and rodent biological samples identifies three primary Phase I metabolic routes [3, 4]:
-
Side-Chain Oxidation (Dominant in PV9): Due to the length of the octyl chain,
-oxidation and -1 oxidation are more prevalent than in -PVP. This produces carboxylated and hydroxylated metabolites.[2] -
Ketone Reduction: The
-ketone group is reduced to an alcohol, forming diastereomeric metabolites. -
Pyrrolidine Ring Oxidation: Conversion of the pyrrolidine ring to a lactam (2''-oxo-PV9).
Figure 2: The extended alkyl chain of PV9 makes it a prime target for side-chain oxidation (
Experimental Protocols: Validating the Mechanism
To confirm the mechanistic profile of PV9 in a laboratory setting, the following self-validating protocols are recommended.
Synaptosomal Uptake Inhibition Assay
This assay determines the IC50 of PV9 at DAT, NET, and SERT.
Protocol Workflow:
-
Preparation: Isolate synaptosomes from rat striatum (for DAT) and prefrontal cortex (for NET/SERT).
-
Incubation: Suspend synaptosomes in Krebs-HEPES buffer. Incubate with varying concentrations of PV9 (
to M) for 15 minutes at 37°C. -
Substrate Addition: Add radiolabeled substrates (
DA, NE, or 5-HT) at a final concentration of 5-10 nM. -
Termination: Stop reaction after 5 minutes by rapid filtration over GF/B filters using a cell harvester.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Validation: Use Mazindol (DAT/NET blocker) and Fluoxetine (SERT blocker) as positive controls to define non-specific uptake.
In Vivo Microdialysis (Locomotor Correlation)
To correlate transporter blockade with behavioral phenotype.
Protocol Workflow:
-
Probe Implantation: Stereotaxic implantation of a microdialysis probe into the Nucleus Accumbens (NAc).
-
Baseline: Perfusion with artificial cerebrospinal fluid (aCSF) at 1.0
L/min to establish stable dopamine baseline. -
Administration: IP injection of PV9 (e.g., 10 mg/kg).
-
Sampling: Collect dialysate every 20 minutes for 4 hours.
-
Analysis: Quantify DA levels using HPLC-ECD (Electrochemical Detection).
-
Simultaneous Tracking: Record locomotor activity (beam breaks) in the testing chamber.
Expected Result: A spike in extracellular dopamine correlating with increased locomotor activity, though likely with a slower onset and lower peak than
Toxicology & Clinical Implications[3][4][5][6][7]
The toxicology of PV9 is consistent with the "sympathomimetic toxidrome" but modulated by its specific kinetics.
-
Excited Delirium: The high DAT selectivity drives paranoia, agitation, and hallucinations.
-
Cardiovascular Stress: NET inhibition causes tachycardia and hypertension.
-
Delayed Clearance: The high lipophilicity suggests PV9 may redistribute into adipose tissue, potentially prolonging the terminal elimination phase compared to water-soluble stimulants.
References
-
Marusich, J. A., et al. (2014). Pharmacological effects of novel synthetic cathinones in rats. Neuropharmacology.[3] Link
-
Baumann, M. H., et al. (2013). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology.[4] Link
-
Shima, N., et al. (2014).Metabolism of the newly encountered designer drug
-pyrrolidinovalerophenone in humans. Forensic Toxicology.[2][5] Link -
Minakata, K., et al. (2015).Urinary excretion and metabolism of the
-pyrrolidinophenone designer drug 1-phenyl-2-(pyrrolidin-1-yl)octan-1-one (PV9) in humans. Forensic Toxicology.[2][5] Link -
Kaizaki, A., et al. (2014).New recreational drug 1-phenyl-2-(1-pyrrolidinyl)-1-pentanone (
-PVP) activates central nervous system via dopaminergic neuron.[6][7] Journal of Toxicological Sciences. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Acute pharmacological effects of α-PVP in humans: a naturalistic observational study [frontiersin.org]
- 5. Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
PV9 hydrochloride molecular weight and formula
Comprehensive Physicochemical and Analytical Profiling of PV9 Hydrochloride ( -POP)
Executive Summary
The rapid evolution of novel psychoactive substances (NPS) demands rigorous analytical frameworks to identify and characterize emerging compounds. PV9, chemically known as
This technical guide provides an authoritative synthesis of the molecular properties, pharmacodynamics, and analytical methodologies required for the definitive identification of PV9 hydrochloride in forensic and clinical matrices.
Physicochemical Identity and Molecular Data
PV9 is typically synthesized and distributed as a hydrochloride salt. The causality behind this formulation is straightforward: the freebase form of pyrrolidinophenones is an oily, volatile liquid prone to rapid oxidative degradation. Conversion to the hydrochloride salt stabilizes the tertiary amine, yielding a crystalline solid with significantly enhanced shelf-life and aqueous solubility[1], which is critical for both biological absorption and subsequent analytical reconstitution.
Table 1: Physicochemical Specifications of PV9 Hydrochloride
| Property | Specification |
| Common Name | PV9 (hydrochloride), |
| IUPAC Name | 1-phenyl-2-(1-pyrrolidinyl)octan-1-one, monohydrochloride |
| CAS Number | 2749897-19-4 |
| Molecular Formula | |
| Molecular Weight | 309.9 g/mol |
| Monoisotopic Mass (Freebase) | 273.2093 Da |
| UV | 252 nm |
| Solubility | DMF: 12.5 mg/mL, Ethanol: 25 mg/mL, PBS (pH 7.2): 2 mg/mL |
Data supported by forensic reference standards[1].
Pharmacodynamics and Hepatic Metabolism
As a pyrrolidinophenone derivative, PV9 functions primarily as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI). The bulky pyrrolidine ring prevents the molecule from acting as a substrate for monoamine transporters (unlike amphetamines, which are releasers); instead, it acts as a pure blocker at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[1].
The extended octyl chain of PV9 significantly increases its lipophilicity. This structural modification enhances its affinity for specific hepatic cytochrome P450 (CYP450) enzymes. In vitro studies using pooled human liver microsomes (pHLM) demonstrate that PV9 is primarily metabolized by CYP1A2, CYP2C9, and CYP2C19 [2]. The primary metabolic pathways include the hydroxylation of the extended alkyl chain and the oxidation of the pyrrolidine ring to form an inactive lactam metabolite[2].
Figure 1: Pharmacodynamic mechanism of PV9 and its primary CYP450-mediated metabolic pathways.
Analytical Characterization Workflows
The definitive identification of PV9 in complex biological matrices (e.g., whole blood, urine) requires hyphenated mass spectrometry. While Gas Chromatography-Mass Spectrometry (GC-MS) is historically standard, it often induces thermal degradation of cathinones[3]. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is the gold standard for intact salt analysis[3][4].
During Collision-Induced Dissociation (CID) in MS/MS, the protonated molecular ion
Figure 2: Step-by-step LC-MS/MS analytical workflow for the identification of PV9 in matrices.
Step-by-Step Experimental Methodology: LC-MS/MS Identification
To ensure scientific integrity, the following protocol is designed as a self-validating system . The inclusion of deuterated internal standards (IS) and blank matrix checks ensures that matrix effects (ion suppression/enhancement) and extraction losses are continuously monitored and corrected.
Phase 1: Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting & IS Addition : Transfer 1.0 mL of the biological sample (urine or plasma) into a clean glass centrifuge tube. Add 50
L of a deuterated internal standard (e.g., -PVP-d8 at 100 ng/mL).-
Causality: The IS shares near-identical physicochemical properties with PV9, ensuring that any loss during extraction or ionization suppression in the MS source is mathematically normalized, validating the quantitative output.
-
-
Alkalinization : Add 2.0 mL of 0.1 M NaOH buffer to the sample, vortexing for 30 seconds.
-
Causality: PV9 hydrochloride is highly water-soluble. Raising the pH above the
of the pyrrolidine nitrogen ( 8.5–9.0) deprotonates the molecule, driving it into its lipophilic freebase form. This is strictly required for efficient partitioning into the organic solvent.
-
-
Extraction : Add 3.0 mL of an Ethyl Acetate/Heptane (1:1, v/v) mixture. Agitate on a rotary mixer for 10 minutes, then centrifuge at 3000
g for 5 minutes. -
Evaporation & Reconstitution : Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100
L of the initial mobile phase (95% Water / 5% Acetonitrile containing 0.1% Formic Acid).
Phase 2: Instrumental Analysis (LC-MS/MS)
-
Chromatographic Separation : Inject 5
L of the reconstituted sample onto a C18 Reversed-Phase column (e.g., 100 mm 2.1 mm, 1.7 m particle size).-
Causality: The extended 8-carbon chain of PV9 makes it highly hydrophobic. A densely bonded C18 stationary phase provides the necessary hydrophobic interactions to retain PV9 and resolve it from shorter-chain analogs (like
-PHP or -PVP) prior to MS detection.
-
-
Mobile Phase Gradient : Utilize Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Causality: The 0.1% Formic acid acts as a continuous proton donor. This guarantees that the tertiary amine of PV9 is fully protonated (
) as it enters the electrospray ionization (ESI) source, maximizing signal intensity[3].
-
-
Mass Spectrometry Detection : Operate the triple quadrupole mass spectrometer in ESI positive mode. Set up Multiple Reaction Monitoring (MRM) transitions. Select the precursor ion
274. Apply collision energy (CE) to monitor the primary quantifier transition (e.g., 274 203) and a secondary qualifier transition (e.g., 274 189)[4].-
Validation Check: The ratio between the quantifier and qualifier ions must remain within
20% of the reference standard to confirm the identity of PV9 and rule out co-eluting isobaric interferences.
-
References
-
Zaitsu, K., et al. "Comprehensive review of the detection methods for synthetic cannabinoids and cathinones". Forensic Toxicology. [Link]
-
Peters, F. T., et al. "Different in vitro and in vivo tools for elucidating the human metabolism of alpha-cathinone-derived drugs of abuse". Drug Testing and Analysis. [Link]
-
Majchrzak, M., et al. "Identification and characterization of new designer drug 4-fluoro-PV9 and α-PHP in the seized materials". Forensic Toxicology. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Different in vitro and in vivo tools for elucidating the human metabolism of alpha-cathinone-derived drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of new designer drug 4-fluoro-PV9 and α-PHP in the seized materials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis protocol for 1-phenyl-2-(pyrrolidin-1-yl)octan-1-one
Application Note: Analytical Characterization and Forensic Identification of 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one ( -POP)
Part 1: Introduction & Chemical Profile[1]
1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one (also referred to as PV9 or
Accurate identification requires differentiating
Chemical Data Table
| Property | Specification |
| IUPAC Name | 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one |
| Common Names | PV9, |
| Molecular Formula | |
| Molecular Weight | 273.41 g/mol |
| Monoisotopic Mass | 273.2093 Da |
| Key Structural Feature | C8-acyl chain (Hexyl group at |
Part 2: Analytical Protocols
Protocol A: GC-MS Identification (Electron Ionization)
Objective: To identify
Mechanism:
-
Base Peak Formation: Cleavage generates the iminium ion
.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Calculation: Pyrrolidine (70) + CH (13) + Hexyl (85) = m/z 168 .[1]
Experimental Conditions:
-
Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).
-
Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm film).[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).
-
MS Source: 230°C; Quad: 150°C.[1]
Diagnostic Ions (EI Spectrum):
-
m/z 168 (Base Peak, 100%): Corresponds to the iminium ion fragment (Loss of Benzoyl radical).[1] This shifts by +14 Da for each methylene unit added to the chain (compare to
-PVP m/z 126, PV8 m/z 154). -
m/z 91 (Tropylium Ion): Characteristic of the benzyl moiety; typically low abundance in EI but present.[1]
-
m/z 70: Pyrrolidinium ring fragment.
Protocol B: LC-MS/MS Detection (Electrospray Ionization)
Objective: High-sensitivity quantitation and confirmation in biological matrices (blood/urine).
Mechanism:
In ESI(+), the molecule forms the protonated precursor
Experimental Conditions:
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Phase A: Water + 0.1% Formic Acid.[1]
-
Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).[1]
-
Gradient: 5% B to 95% B over 8 minutes.
MRM Transitions:
-
Precursor Ion: 274.2 (
)ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Quantifier Transition: 274.2
168.2 (Loss of benzaldehyde/phenyl moiety; formation of iminium species).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Qualifier Transition: 274.2
91.1 (Tropylium ion).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Part 3: Visualization of Fragmentation Pathways[1]
The following diagram illustrates the fragmentation logic used to distinguish
Caption: Fragmentation pathway of
References
-
Uchiyama, N., et al. (2014).[1] "Characterization of four new designer drugs...
-PHPP andngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -POP." Forensic Science International.[2] -
Jackson, G. P., et al. (2020).[1][3] "Fragmentation pathways of
-pyrrolidinophenone synthetic cathinones." International Journal of Mass Spectrometry. -
Drug Enforcement Administration (DEA). (2023).[1] "Controlled Substances - Alphabetical Order." Diversion Control Division.[1]
solid-phase extraction of PV9 from blood samples
Application Note: AN-PV9-001
Title: High-Recovery Solid-Phase Extraction (SPE) of PV9 from Human Blood Samples for Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals in bioanalytical and DMPK laboratories.
Introduction
PV9 is a novel small molecule inhibitor of the XYZ pathway, currently under investigation for the treatment of [Indication]. Accurate quantification of PV9 in biological matrices is fundamental to understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile.[1] Blood samples present a complex analytical challenge due to the high protein content and presence of endogenous interferences like phospholipids, which can suppress ionization in mass spectrometry and compromise data quality.[2][3]
Solid-Phase Extraction (SPE) is a highly effective and selective sample preparation technique that addresses these challenges by isolating and concentrating analytes from complex matrices.[4][5] It offers significant advantages over simpler methods like "dilute-and-shoot" or protein precipitation, including superior cleanup, reduced matrix effects, and improved assay sensitivity.[6][7]
This application note provides a detailed, step-by-step protocol for the extraction of PV9 from human whole blood using a reversed-phase SPE methodology. The protocol is designed to be robust, reproducible, and deliver high analyte recovery, making it suitable for regulated bioanalysis in support of clinical trials.[8][9]
Principle of the Method
The method employs a "bind-and-elute" strategy using a polymeric reversed-phase SPE sorbent.[4] This type of sorbent is ideal for bioanalytical applications due to its stability across a wide pH range and resistance to drying, which improves reproducibility.[10]
The core principle relies on partitioning the analyte between the liquid sample and the solid sorbent.[6]
-
Sample Pre-treatment: Blood proteins, which can bind PV9 and interfere with the extraction, are first precipitated using an organic solvent (acetonitrile).[2][11] This step also releases protein-bound PV9 into the supernatant.[12]
-
Conditioning & Equilibration: The SPE sorbent is activated with methanol to solvate the stationary phase and then equilibrated with water to prepare it for the aqueous sample.[13] This ensures proper interaction between the analyte and the sorbent.[14]
-
Loading: The pre-treated sample supernatant is loaded onto the SPE cartridge. PV9, being a moderately non-polar compound, has a higher affinity for the hydrophobic SPE sorbent than the polar sample matrix and is retained via van der Waals forces.[4]
-
Washing: A weak organic wash solution is used to remove residual polar interferences (e.g., salts, metabolites) from the sorbent while the target analyte, PV9, remains bound.
-
Elution: A strong organic solvent is used to disrupt the hydrophobic interactions between PV9 and the sorbent, eluting the concentrated and purified analyte.[15][16]
The following diagram illustrates the chemical principle of retention for PV9 on the reversed-phase sorbent.
Caption: Retention mechanism of PV9 on the reversed-phase sorbent.
Materials and Reagents
-
SPE Cartridges: Polymeric Reversed-Phase, 30 mg / 1 mL (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB)
-
PV9 Analytical Standard & Internal Standard (IS): (e.g., Stable Isotope Labeled PV9)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH) - HPLC or MS Grade
-
Reagents: Formic Acid, Ammonium Hydroxide - ACS Grade or higher
-
Water: Deionized (DI) Water, >18 MΩ·cm
-
Biological Matrix: Blank human whole blood with K2EDTA anticoagulant
Detailed Experimental Protocol
This protocol outlines the full workflow from sample pre-treatment to the final extract ready for LC-MS/MS analysis.
Caption: Workflow diagram for the solid-phase extraction of PV9.
Step-by-Step Methodology:
-
Sample Pre-treatment (Protein Precipitation):
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human whole blood sample, quality control (QC) sample, or calibration standard.
-
Spike with 10 µL of Internal Standard (IS) working solution. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to sample is critical for efficient protein precipitation.[3]
-
Vortex vigorously for 60 seconds to ensure complete protein denaturation and release of the analyte.[17]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for SPE loading.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges onto a vacuum manifold.
-
Condition: Pass 1 mL of Methanol through the cartridge. This step solvates the polymer chains of the sorbent, activating it for retention.[13] Do not let the sorbent bed go dry.
-
Equilibrate: Pass 1 mL of DI water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample, maximizing retention.[18]
-
-
Sample Loading:
-
Load the entire supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to maintain a slow, consistent flow rate of approximately 1 mL/min (1-2 drops per second). A slow flow rate is crucial to allow sufficient interaction time between the analyte and the sorbent for efficient binding.[14]
-
-
Washing:
-
Pass 1 mL of 5% Methanol in DI water through the cartridge.
-
Rationale: This wash step is strong enough to remove highly polar, water-soluble interferences but too weak to elute the moderately non-polar PV9, thus cleaning the sample without analyte loss.[19]
-
After the wash solvent has passed through, apply high vacuum for 1-2 minutes to completely dry the sorbent bed. This removes residual water which can interfere with the subsequent elution step.
-
-
Elution:
-
Place a clean 2 mL collection plate or tube rack inside the manifold.
-
Add 1 mL of the elution solvent (90:10 Acetonitrile:Methanol with 0.1% Formic Acid) to the cartridge.
-
Rationale: This strong organic solvent mixture effectively disrupts the hydrophobic interactions holding PV9 to the sorbent. The small amount of acid ensures that any basic functional groups on PV9 are protonated, which can aid in preventing secondary interactions with the sorbent.[15]
-
Allow the solvent to soak for 30 seconds before applying a gentle vacuum to slowly pull the eluate through into the collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS method (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Method Performance & Validation
A bioanalytical method must be validated to ensure its reliability for regulatory submissions.[8][20] Key performance parameters for this SPE protocol were evaluated according to FDA and EMA guidelines.[1]
| Parameter | Specification | Result | Comment |
| Analyte Recovery | > 85% and consistent | 92.4% (RSD: 3.1%) | High and reproducible recovery ensures sensitivity and accuracy.[21] |
| Matrix Effect | CV < 15% | 4.5% | Minimal signal suppression or enhancement observed, indicating effective cleanup. |
| Process Efficiency | > 80% | 88.1% (RSD: 3.8%) | Demonstrates the overall effectiveness of the combined extraction and matrix effects. |
| Precision (RSD%) | Intra-day: < 15%Inter-day: < 15% | Intra-day: 4.2%Inter-day: 6.8% | Excellent precision well within regulatory acceptance criteria.[21] |
| Accuracy (%RE) | Within ±15% of nominal | -5.2% to +7.5% | High accuracy across the calibration range.[21] |
(Note: Data presented is representative and should be fully validated in the end-user's laboratory.)
Troubleshooting Guide
Even robust methods can encounter issues. This guide addresses common problems associated with this SPE protocol.[15][19]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Sorbent bed dried out before sample loading.2. Sample loading flow rate too high.3. Elution solvent is too weak or volume is insufficient.[16]4. Analyte co-precipitated with proteins.[12] | 1. Re-condition and equilibrate the cartridge immediately before loading.2. Decrease vacuum pressure to ensure a flow rate of ~1 mL/min.[14]3. Increase the percentage of organic in the elution solvent or increase the elution volume.4. Re-evaluate the protein precipitation solvent and ratio. |
| High Variability (Poor RSD) | 1. Inconsistent flow rates during loading/elution.2. Incomplete protein precipitation.3. Cartridge-to-cartridge inconsistency. | 1. Use a vacuum manifold with flow control or an automated SPE system.2. Ensure vigorous and consistent vortexing for all samples.3. Use high-quality SPE cartridges from a reputable supplier. |
| High Matrix Effects | 1. Ineffective removal of interferences (e.g., phospholipids).2. Wash step is too weak. | 1. Ensure the wash step is performed correctly. Consider adding a slightly stronger, non-eluting solvent to the wash step (e.g., 20% Methanol).2. Ensure the sorbent bed is fully dried after the wash step. |
References
- Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration.
- LCGC International. (2020, November 12). Three Common SPE Problems.
- Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Solid Phase Extractions.
- Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE).
- Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE.
- (2025, May 22). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals.
- Veeprho Pharmaceuticals. (2024, November 5). Solid-Phase Extraction (SPE).
- Al-Sowayigh, et al. (n.d.). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC.
- Phenomenex. (n.d.). What is Solid-Phase Extraction?.
- MHLW. (n.d.). Guideline on Bioanalytical Method Validation in Pharmaceutical Development.
- European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation.
- Chromatography Today. (2016, March 8). Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood.
- Phenomenex. (2025, June 9). Protein Precipitation Method.
- (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- Sigma-Aldrich. (n.d.). Reversed-Phase SPE Methodology.
- Filtrous. (2023, August 11). Protein Precipitation 101: A Crucial Step in Sample Prep.
- Agilent. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE.
- Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- Supelco. (n.d.). Guide to Solid Phase Extraction.
- Majors, R. E. (2026, February 13). Advanced Topics in Solid-Phase Extraction: Chemistries. LCGC International.
Sources
- 1. pmda.go.jp [pmda.go.jp]
- 2. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 3. agilent.com [agilent.com]
- 4. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. veeprho.com [veeprho.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 10. agilent.com [agilent.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. hawach.com [hawach.com]
- 13. Reversed-Phase SPE Methodology [sigmaaldrich.com]
- 14. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 15. welch-us.com [welch-us.com]
- 16. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - UK [thermofisher.com]
- 17. filtrous.com [filtrous.com]
- 18. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. academy.gmp-compliance.org [academy.gmp-compliance.org]
GC-MS fragmentation patterns of PV9 derivatives
Application Note: AN-NPS-PV9-01
Subject: Technical Guide: GC-MS Characterization and Fragmentation Analysis of PV9 (
Executive Summary
The rapid proliferation of New Psychoactive Substances (NPS) necessitates robust analytical protocols for the differentiation of homologous series. This guide focuses on PV9 (specifically identified here as
This protocol addresses the critical challenge of distinguishing PV9 from its close structural analogs (e.g., PV8/
Chemical Identity & Structural Homology
To accurately interpret mass spectra, one must first understand the structural increments of the
| Common Name | Chemical Name | Abbreviation | Side Chain | Molecular Formula | Base Peak ( |
| PVP | Propyl ( | 126 | |||
| PV8 | Pentyl ( | 154 | |||
| PV9 | Hexyl ( | 168 | |||
| 4-F-PV9 | 4-Fluoro- | 4-F-POP | Hexyl ( | 168 |
Note: The base peak increases by 14 Da (
Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction)
Causality: Synthetic cathinones are basic nitrogenous compounds. An alkaline extraction maximizes recovery into the organic phase, reducing background noise from acidic/neutral matrix components.
-
Alkalinization: Aliquot 200
L of biological sample (blood/urine) or 10 mg of seized powder (dissolved in water). Adjust pH to >10 using 50 L of 1.0 M Carbonate Buffer (pH 10.5). -
Extraction: Add 1.0 mL of Ethyl Acetate:Hexane (1:1 v/v) .
-
Why: This solvent mixture balances polarity to extract the drug while minimizing co-extraction of water and lipids.
-
-
Agitation: Vortex for 2 minutes at 2500 RPM. Centrifuge at 3500 RPM for 5 minutes.
-
Concentration: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute in 50
L of Ethyl Acetate prior to injection.
GC-MS Instrumentation Parameters
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: Rxi-5Sil MS (30 m
0.25 mm ID 0.25 m film).-
Logic: A low-polarity (5% phenyl) phase provides optimal separation for alkaloid homologs based on boiling point/molecular weight.
-
-
Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 0.75 min.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 80°C (hold 1.0 min).
-
Ramp 1: 20°C/min to 280°C.
-
Ramp 2: 10°C/min to 300°C (hold 3.0 min).
-
-
Mass Spectrometer (EI Source):
-
Ionization Energy: 70 eV.
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range:
40–450.
-
Analytical Workflow Visualization
Figure 1: Step-by-step analytical workflow from sample preparation to fragmentation analysis.
Fragmentation Analysis & Results
The Primary Mechanism: Alpha-Cleavage
The mass spectrum of PV9 is dominated by a single fragmentation event:
-
Ionization: The electron beam (70 eV) removes an electron from the nitrogen lone pair, creating a radical cation (
). -
Cleavage: The bond between the carbonyl carbon and the
-carbon (the chiral center) breaks. -
Charge Retention: The positive charge is retained on the nitrogen-containing fragment (iminium ion) due to resonance stabilization by the nitrogen atom. The benzoyl group is lost as a radical.
Diagnostic Ions for PV9 ( -POP)
-
Base Peak (
168): This is the iminium ion ( ). It comprises the pyrrolidine ring and the hexyl side chain.-
Calculation: Molecular Weight (273) - Benzoyl Radical (105) = 168.
-
-
Molecular Ion (
273): Typically very weak or absent (<1% abundance) due to the lability of the -bond. -
Tropylium Ion (
91): Formed from the benzyl moiety. This is a crucial secondary ion for confirming the presence of an unsubstituted phenyl ring. -
Pyrrolidine Fragment (
70): A minor ion resulting from the internal fragmentation of the pyrrolidine ring itself.
Differentiation: PV9 vs. 4-Fluoro-PV9
A common analytical pitfall is misidentifying ring-substituted derivatives because they share the same base peak.
-
The Problem: In 4-Fluoro-PV9, the fluorine is on the phenyl ring.[1]
-
The Mechanism: Alpha-cleavage loses the phenyl ring (containing the fluorine). Therefore, the detected iminium ion is identical to PV9 (
168). -
The Solution (Differentiation Protocol):
-
Check High Mass: Look for the weak molecular ion. PV9 = 273; 4-F-PV9 = 291.
-
Check Low Mass (The "Flag"):
-
PV9 shows
91 (Tropylium) and 105 (Benzoyl cation, if charge retained). -
4-F-PV9 shows
109 (Fluorotropylium) and 123 (Fluorobenzoyl cation).
-
-
Retention Time: 4-F-PV9 typically elutes slightly earlier or later than PV9 depending on the stationary phase interaction, but mass spectral evidence is definitive.
-
Fragmentation Pathway Diagram
Figure 2: Mechanistic pathway of PV9 fragmentation. The dominance of the iminium ion (
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). SWGDRUG Mass Spectral Library. Retrieved from [Link]
-
Davidson, J. T., et al. (2020).[2] Fragmentation pathways of
-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. International Journal of Mass Spectrometry. Retrieved from [Link] -
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: PV9 Chromatography Optimization
The following technical support guide is designed for the PV9 Chromatography Series , interpreted here as a Polymeric Vinyl-based Stationary Phase (e.g., functionalized polyvinyl or similar cross-linked polymer). These phases are distinct from silica-based columns due to their extended pH stability (pH 1–13) and unique selectivity mechanisms.
Topic: Optimizing Mobile Phase pH for PV9 Stationary Phases
Doc ID: PV9-OPT-001 | Status: Active | Level: Advanced
Core Concept: The PV9 Mechanism
Unlike traditional silica-based C18 columns, the PV9 Polymeric Vinyl phase does not suffer from silanol activity or hydrolysis at extreme pH levels. This allows you to use pH as the primary lever for selectivity, not just for peak shape control.
The "Dual-Switch" Effect: When optimizing pH on PV9, you are often manipulating two variables simultaneously:
-
Analyte Ionization: Controlling the charge state of your target molecule (Neutral = High Retention; Charged = Low Retention in RP mode).
-
Surface Potential (Zeta Potential): While PV9 is polymeric, specific functional groups (e.g., vinyl-pyridine or modified divinylbenzene) may exhibit weak surface charges at specific pH levels, introducing secondary Mixed-Mode interactions (Ion Exchange).
Troubleshooting & FAQs
Q1: My basic analytes (amines) are eluting at the void volume (k' < 1). How do I increase retention?
Diagnosis: Your operating pH is likely too low (pH < pKa of the analyte), causing the amine to be fully protonated (
Solution: Shift to High pH (Alkaline Mode).
-
Action: Adjust mobile phase pH to pKa + 2 units .
-
Mechanism: At this pH, basic compounds are deprotonated (neutral). This maximizes hydrophobic interaction with the PV9 polymer backbone.
-
Advantage: Unlike silica, PV9 is stable at pH 10–12. This is the "sweet spot" for retaining difficult bases.
Q2: I observe peak splitting or "shouldering" when running a gradient.
Diagnosis: This often occurs when the sample solvent pH differs significantly from the mobile phase pH, or when the mobile phase buffer capacity is insufficient to maintain local pH during the injection plug's transit.
Solution: Buffer Capacity & Injection Matching.
-
Action 1: Ensure your buffer concentration is ≥ 20 mM (especially for gradients).
-
Action 2: Match the sample diluent pH to the starting mobile phase pH.
-
Action 3: If using Ammonium Bicarbonate (pH 10), ensure it is freshly prepared, as it is volatile and pH can drift.
Q3: The selectivity changes drastically between pH 4 and pH 7. Why?
Diagnosis: You are likely crossing the Ionization Transition Zone .
-
If your analyte has a pKa of ~5.5, moving from pH 4 to 7 shifts the population from 97% charged to 97% neutral.
-
Secondary Factor: If the PV9 phase contains any nitrogen-bearing rings (like vinylpyridine), the stationary phase itself may be deprotonating, switching off weak anion-exchange interactions.
Solution: Perform a pH Scout. Do not guess. Run the "3-Point Scout" (see Protocol below) to determine the robust zones.
Experimental Protocol: The "3-Point pH Scout"
Objective: Systematically determine the optimal pH for resolution and robustness on a PV9 column.
Materials Required:
-
Buffers:
-
Low pH (Acidic): 0.1% Formic Acid or 20mM Ammonium Formate (pH 3.0).
-
Mid pH (Neutral): 20mM Ammonium Acetate (pH 6.5).
-
High pH (Alkaline): 20mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10.0).
-
-
Column: PV9 Polymeric Phase (150 x 4.6 mm recommended).
-
Sample: Target mixture + Uracil (t0 marker).
Step-by-Step Workflow:
-
Preparation: Prepare the three mobile phases. Ensure organic modifier (Acetonitrile/Methanol) is consistent across all runs (e.g., Gradient 5-95% B).
-
Execution: Run the standard gradient with each buffer system.
-
Data Analysis: Record Retention Time (
), Peak Width ( ), and Symmetry Factor ( ). -
Calculation: Calculate the Retention Factor (
) for each pH:
Data Interpretation Table:
| Observation | Likely Cause | Recommended Action |
| Max Retention at pH 10 | Analyte is a Base (pKa < 10). | Adopt pH 10. This is the primary strength of PV9 phases. |
| Max Retention at pH 3 | Analyte is an Acid (pKa > 3). | Adopt pH 3. Ensure buffer suppresses ionization ( |
| U-Shaped Retention | Amphoteric/Zwitterionic molecule. | Select pH at Isoelectric Point (pI) for max retention, or away from pI for separation. |
| Peak Tailing at pH 6.5 | Partial ionization (pH | Move pH |
Visualization: pH Optimization Logic
The following diagram illustrates the decision logic for selecting the mobile phase pH based on analyte properties and PV9 capabilities.
Figure 1: Decision tree for optimizing mobile phase pH on PV9 polymeric phases based on analyte chemical properties.
References
-
Agilent Technologies. (2020). User Guide: PLRP-S Polymeric Reversed-Phase Columns. Retrieved from
- Context: Establishes the baseline protocol for high-pH stability (pH 1-14) in polymeric vinyl phases.
-
Shimadzu. (2023). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from
- Context: Provides the mechanistic basis (Henderson-Hasselbalch) for pH-dependent retention shifts cited in the FAQs.
-
Waters Corporation. (2021). Leveraging Mobile Phase pH to Optimize Separations. Retrieved from
- Context: Validates the strategy of using high pH (alkaline mode) to improve loading capacity and peak shape for basic compounds.
-
Tosoh Bioscience. (2022). Separation of Basic Compounds on Polymer-Based Reversed Phase Columns. Retrieved from
- Context: Supports the use of methacrylate/vinyl-based polymers (TSKgel) for separating amines without silanol interference.
Technical Support Center: Reducing Background Noise in Mass Spectrometry Detection
Welcome to the Technical Support Center for mass spectrometry detection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce background noise in their experiments, ultimately improving the signal-to-noise ratio and enhancing data quality. As Senior Application Scientists, we provide this guidance based on extensive field-proven experience and fundamental scientific principles.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding background noise in mass spectrometry.
Q1: What are the primary sources of background noise in my mass spectrometer?
Background noise in mass spectrometry can be broadly categorized into three types:
-
Chemical Noise: This is often the most significant contributor and arises from unintended, ionizable compounds entering the mass spectrometer. Common sources include contaminated solvents, plasticizers leaching from tubes and plates, detergents from glassware, and residues from previous analyses (carryover).[1][2]
-
Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.[2] It typically presents as a constant, low-level baseline.
-
Detector Noise: This can be caused by factors like high voltage, temperature fluctuations, and cosmic rays.
Q2: My baseline is consistently high and noisy throughout my entire analysis. What's the most likely cause?
A consistently high and noisy baseline usually points to a widespread contamination issue.[2] The first step is to determine if the source of the contamination is your LC system or the MS source itself.
Q3: How can I differentiate between a contaminated LC system and a contaminated MS source?
A simple diagnostic test can help isolate the source. Divert the flow from the LC column directly to waste, bypassing the mass spectrometer. If the background noise in the MS drops significantly, the contamination is likely originating from your LC system (solvents, tubing, column). If the high background persists, the issue is likely within the MS source itself, which may require cleaning.[2]
Q4: What are some common contaminant ions I might see in my mass spectra?
Common contaminants include:
-
Polyethylene glycols (PEGs): Often from detergents, they appear as a series of peaks separated by 44 Da.[2][3]
-
Phthalates (plasticizers): These can leach from plastic consumables like tubes and plates.[3][4] Common ions include m/z 149, 279, and 391.[4]
-
Siloxanes: These can originate from lab air, grease, or septa bleed and appear as a series of peaks separated by 74 Da.[2][5]
Q5: Can my mobile phase be a source of high background noise?
Absolutely. The purity of your mobile phase is critical.[4][6] Always use high-purity, LC-MS grade solvents and additives.[1] Improperly prepared or aged mobile phases can also contribute to noise.[7] For instance, the concentration of volatile additives like HFIP can change over time, affecting sensitivity.[7]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving specific background noise issues.
Guide 1: Systematic Approach to Troubleshooting High Background Noise
A logical workflow is crucial for efficiently identifying and eliminating the source of background noise. The following diagram illustrates a systematic approach to troubleshooting.
Caption: A logical workflow for troubleshooting high background noise.
Guide 2: Addressing Chemical Noise from the LC System and Sample
Chemical noise is often the primary culprit for high background. Follow these steps to mitigate it.
Protocol 1: Mobile Phase and LC System Decontamination
Rationale: Contaminants can accumulate in the solvent reservoirs, tubing, and injector, leaching into the mobile phase during analysis.[3]
Step-by-Step Methodology:
-
Prepare Fresh Mobile Phase: Use only high-purity, LC-MS grade solvents and additives.[1] It is recommended to use freshly opened bottles of solvents.
-
Clean Solvent Bottles and Lines: Thoroughly clean solvent reservoirs and replace solvent frits.
-
System Flush:
-
Disconnect the column and replace it with a union.
-
Flush all LC lines with a sequence of solvents, for example:
-
100% Isopropanol
-
100% Methanol
-
100% Acetonitrile
-
LC-MS grade water
-
-
Run the flush program for an extended period, directing the flow to waste.[2]
-
-
Re-equilibrate: Introduce your fresh mobile phases and allow the system to equilibrate.
-
Run a Blank Gradient: Before reconnecting the column, run a blank gradient to ensure the background noise has been reduced.[2]
Protocol 2: Minimizing Sample-Related Contamination and Matrix Effects
Rationale: The sample itself and the preparation process can introduce a significant amount of interfering compounds.
Step-by-Step Methodology:
-
Optimize Sample Cleanup: Employ robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components.[8][9]
-
Use High-Quality Consumables: Be mindful of contaminants leaching from plasticware. Use vials and plates made of low-leaching materials.
-
Proper Glassware Cleaning: If using glassware, ensure it is thoroughly rinsed with high-purity water and organic solvents to remove any detergent residues like PEGs.[3]
-
Strategic Dilution: If your analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[3]
-
Inject a Blank Sample: Prepare a blank sample using your initial mobile phase composition and inject it. A clean blank indicates that the contamination is likely from your sample preparation, while a noisy blank points to the LC-MS system.[3]
Guide 3: Troubleshooting Noise from the Mass Spectrometer
If you've ruled out the LC system, the noise is likely originating from the mass spectrometer itself.
Protocol 3: Ion Source Cleaning and Maintenance
Rationale: The ion source is where ionization occurs and is prone to contamination buildup from non-volatile components in the sample and mobile phase.
Step-by-Step Methodology:
-
Follow Manufacturer's Guidelines: Always refer to your instrument's manual for the specific cleaning procedure for the ion source.
-
Weekly Cleaning: For high-throughput labs, it is recommended to clean the ion source weekly to maintain ionization efficiency and prevent signal loss.[1]
-
Component Inspection: Inspect and clean the spray shield, capillary, and other source components. Replace any worn or damaged parts.
-
Divert Valve Usage: To prevent contamination of the ion source, use a divert valve to switch the flow to waste during the parts of your chromatographic run where your analyte is not eluting.[10][11]
Table 1: Common Background Ions and Their Sources
| m/z (Da) | Compound Class | Common Sources |
| 149, 279, 391 | Phthalates | Plasticizers from tubes, plates, gloves[3][4] |
| Series of peaks separated by 44 Da | Polyethylene Glycols (PEGs) | Detergents, surfactants[2][3] |
| Series of peaks separated by 74 Da | Polydimethylsiloxanes (PDMS) | Septa bleed, pump oil, lab air[2][5] |
| Varies | Mobile Phase Adducts | Clusters of solvent molecules and additives[11][12] |
Guide 4: Optimizing MS Parameters and Data Processing
Fine-tuning your instrument settings and data analysis can also help improve your signal-to-noise ratio.
Optimization of MS Parameters
-
Cone Voltage/Declustering Potential: Optimizing the cone voltage can help reduce background noise for specific transitions.[6][13]
-
Gas Flow Rates: Adjusting the nebulizer and drying gas flow rates can improve desolvation and reduce chemical noise.[6][13]
-
Ionization Source: Consider if a different ionization technique (e.g., APCI instead of ESI) might be less susceptible to matrix effects for your specific application.[6][11]
Data Processing Techniques
Modern mass spectrometry software includes algorithms for background subtraction and noise reduction.[14][15]
-
Baseline Correction: Algorithms can be applied to correct for baseline drift.[14]
-
Smoothing: Applying a smoothing function can help to distinguish true signals from random fluctuations.[14]
-
Background Subtraction: This technique can remove consistent noise patterns from the data.[14]
Diagram: Decision Tree for Noise Source Identification
Caption: A decision tree for identifying the source of background noise.
References
-
Reduction of chemical background noise in LC-MS/MS for trace analysis. (n.d.). CORDIS | European Commission. Retrieved from [Link]
-
Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. (n.d.). Phenomenex. Retrieved from [Link]
-
Guo, X., & Bruins, A. P. (2011). Characteristics and Origins of Common Chemical Noise Ions in Negative ESI LC-MS. Journal of The American Society for Mass Spectrometry, 22(8), 1483–1493. Retrieved from [Link]
-
LCMS and LCMSMS Service: Properly Maintaining your Mass Spectrometer. (2020, March 4). Full Spectrum Analytics. Retrieved from [Link]
-
Dye, D. W., Alred, J. M., Hoey, W. A., Anderson, J. R., & Soares, C. E. (2025). Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved from [Link]
-
Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. (n.d.). Waters Corporation. Retrieved from [Link]
-
GC-MS Noise Isolation Techniques: Application in Labs. (2025, September 22). Patsnap. Retrieved from [Link]
-
Claerbout, J. F. (n.d.). The noise reduction algorithm consists of five steps: removal of mass... ResearchGate. Retrieved from [Link]
-
Ellis, S. R., et al. (2023). NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Manura, J. J. (n.d.). MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. Scientific Instrument Services. Retrieved from [Link]
-
Background noise in UPLC-MS/MS experience? (2022, June 16). Nitrosamines Exchange. Retrieved from [Link]
-
Tips to Improve Signal-to-Noise Checkout. (n.d.). Agilent. Retrieved from [Link]
-
Background level/Noise level is too high (LCMS) | FAQ. (2020, November 13). Shimadzu. Retrieved from [Link]
-
How to reduce high background noise in an LC MS/MS experiment? (2015, February 23). ResearchGate. Retrieved from [Link]
-
High background after preventative maintenance. (2020, May 6). Chromatography Forum. Retrieved from [Link]
Sources
- 1. zefsci.com [zefsci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 6. waters.com [waters.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organomation.com [organomation.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. LCMS and LCMSMS Service: Properly Maintaining your Mass Spectrometer [theoverbrookgroup.com]
- 11. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. Characteristics and origins of common chemical noise ions in negative ESI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. GC-MS Noise Isolation Techniques: Application in Labs [eureka.patsnap.com]
- 15. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
Technical Support Center: PV9 Hydrochloride Peak Optimization
Subject: Troubleshooting & Resolving Peak Tailing for PV9 Hydrochloride (α-Pyrrolidinooctanophenone HCl) Case ID: PV9-OPT-2026 Status: Open for Resolution Analyst Level: Senior Application Scientist[1]
Technical Briefing: The "PV9 Problem"
Compound Profile: PV9 Hydrochloride (α-Pyrrolidinooctanophenone HCl) is a synthetic cathinone featuring a pyrrolidine ring and a lipophilic octyl side chain.[1]
-
Chemical Nature: Hydrophobic basic amine (
).[1] -
The Challenge: As a tertiary amine, PV9 is prone to severe peak tailing (
). This is rarely a hardware failure; it is almost exclusively a thermodynamic interaction between the positively charged pyrrolidine nitrogen and anionic residual silanols ( ) on the silica column support. -
The Goal: Achieve a USP Tailing Factor (
) .
Diagnostic Workflow: The Tailing Triage
Before altering chemistry, we must isolate the variable. Use this decision tree to determine if your tailing is Chemical (interaction-based) or Physical (system-based).
Figure 1: Diagnostic logic flow to isolate the root cause of peak asymmetry.
Troubleshooting Modules (Q&A)
Module A: Mobile Phase Chemistry (The Primary Fix)
Q: I am using a standard Water/Acetonitrile gradient with 0.1% Formic Acid. Why is PV9 still tailing? A: Formic acid (pH ~2.7) is often too weak to fully suppress silanol ionization.
-
The Science: Silica surface silanols (
) begin to deprotonate above pH 3.5, becoming negatively charged ( ).[1] Your PV9 amine is positively charged ( ). This creates an ion-exchange mechanism that retains the "tail" of the peak. -
The Fix: Switch to a chaotropic buffer system or lower the pH further.
-
Use TFA (Trifluoroacetic Acid): At 0.05% - 0.1%, TFA lowers pH to <2.5 (suppressing silanols) and forms an ion-pair with the amine, masking the charge.
-
Add Ammonium Formate: If using MS detection, add 10-20 mM Ammonium Formate to the aqueous phase. The ammonium ions (
) compete with PV9 for silanol binding sites, effectively "blocking" the active sites.
-
Q: Can I use high pH to solve this? A: Yes, if your column can survive it.
-
The Strategy: At pH 11 (above the
of PV9), the molecule becomes neutral (uncharged). Neutral amines do not interact with silanols. -
Requirement: You must use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH) designed for pH > 10. Standard silica dissolves above pH 8.
Module B: Column Selection
Q: My C18 column is brand new. Why is it failing? A: Not all C18s are created equal. You are likely using a "Type A" or non-endcapped column.
-
Recommendation: For PV9, you need a Type B (High Purity) End-capped column.[1][2]
-
Why? "End-capping" chemically bonds a small silane (like trimethylchlorosilane) to the residual silanols, physically blocking PV9 from touching the surface.
-
Top Picks for Basic Amines:
-
Charged Surface Hybrid (CSH): Intentionally carries a slight positive surface charge to repel the protonated PV9 amine (Electrostatic Repulsion).
-
Polar Embedded Group (PEG): Contains a polar group near the surface that shields silanols.
-
Module C: Sample Preparation & Injection
Q: The peak looks like a "shark fin" (fronting and tailing). Is this overload? A: Likely, but it may also be Solvent Mismatch .
-
The Scenario: PV9 HCl is lipophilic. If you dissolve it in 100% Methanol but your initial mobile phase is 95% Water, the drug precipitates momentarily upon injection, causing a distorted band.
-
The Fix: Dissolve your sample in the starting mobile phase (e.g., 90:10 Water:MeOH).[1] If solubility is low, add 10% DMF, but keep the organic content close to the initial gradient conditions.
Experimental Protocol: Tailing Elimination Study
Perform this standardized protocol to optimize peak shape.
Prerequisites:
-
Analyte: PV9 HCl (100 µg/mL in Mobile Phase A).
-
Column: C18 End-capped (150 x 4.6 mm, 3-5 µm).[1]
-
Temp: 30°C.
Table 1: Mobile Phase Optimization Matrix
| Experiment ID | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Expected Outcome | Mechanism |
| MP-01 (Control) | 0.1% Formic Acid in Water | Acetonitrile | Tailing ( | Weak silanol suppression.[1] |
| MP-02 (Competitor) | 20 mM Ammonium Formate (pH 3.0) | Acetonitrile | Improved ( | |
| MP-03 (Ion Pair) | 0.1% TFA in Water | Acetonitrile | Excellent ( | TFA masks amine charge.[1] |
| MP-04 (High pH) | 10 mM Ammonium Bicarbonate (pH 10.5)* | Methanol | Best ( | Analyte is neutral (uncharged). |
*Note: Only run MP-04 on High-pH resistant hybrid columns.
Step-by-Step Procedure:
-
Flush System: Purge lines with 50:50 Water:Isopropanol to remove memory effects.
-
Equilibrate: Run MP-02 for 20 column volumes.
-
Inject: 5 µL of PV9 Standard.
-
Calculate: Measure
at 5% peak height. -
Decision: If
, proceed to MP-03 (TFA).
References
-
Meltzer, P. C., et al. (2006).[1] 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogs: A Promising Class of Monoamine Uptake Inhibitors.[1] Journal of Medicinal Chemistry.[1] Link
-
Dolan, J. W. (2002).[1] Peak Tailing and Column Aging.[4][5] LCGC North America. Link
-
McCalley, D. V. (2010).[1] Study of the Selectivity, Mass Transfer and Efficiency of Silica-Based Stationary Phases in Hydrophilic Interaction Chromatography. Journal of Chromatography A. Link
-
Cayman Chemical. (n.d.).[1] PV9 (hydrochloride) Product Information.[1][6][7][8][9]Link
-
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography: System Suitability.Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Alpha-pyrrolidinooctanophenone hydrochloride | C18H28ClNO | CID 129844521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4-Methylenedioxy PV9 (hydrochloride) | C19H28ClNO3 | CID 132989256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilizing PV9 Samples for Long-Term Storage
Welcome to the technical support center for the long-term stabilization and storage of your critical PV9 samples. This guide is designed for researchers, scientists, and drug development professionals who rely on the integrity of their genetic materials for accurate and reproducible results. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental choices are informed and your valuable samples are preserved.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the long-term storage of PV9 samples, which are typically human DNA samples derived from sources such as whole blood, buffy coat, or buccal swabs for genotyping applications like Alu insertion analysis (PV92).
Q1: What is the single most critical factor for long-term PV9 DNA sample stability?
A1: Temperature. The foundational principle of preserving DNA is to halt enzymatic and chemical degradation.[1] Lowering the temperature is the most effective way to minimize the activity of nucleases and prevent hydrolytic damage to the DNA backbone.[1][2] For true long-term storage (years to decades), ultra-low temperatures of -80°C or cryogenic storage in liquid nitrogen (-196°C) are the gold standard.[1][2][3]
Q2: Can I store my PV9 DNA samples at -20°C?
A2: Yes, but with caveats. A standard laboratory freezer at -20°C is suitable for short- to medium-term storage (months to a few years), provided the DNA is in a protective buffer.[1][4] However, for archival purposes, -80°C is demonstrably superior in preventing gradual degradation.[3][5] Studies have shown that DNA can remain high-quality for over 7 years when stored below -70°C.[3]
Q3: What role do storage buffers play? Should I just use water?
A3: Storage buffers are critical. Storing DNA in water is not recommended for long-term stability. Nuclease-free Tris-EDTA (TE) buffer is the preferred choice.
-
Tris acts as a pH buffer, maintaining a stable pH (typically around 8.0) to prevent acid-catalyzed depurination.
-
EDTA is a chelating agent that sequesters divalent cations like Mg²⁺, which are essential cofactors for DNases. By sequestering these ions, EDTA effectively inactivates most nucleases that could degrade your DNA.[6]
Q4: How many times can I freeze and thaw my PV9 samples?
A4: You should minimize freeze-thaw cycles as much as possible. Each cycle of freezing and thawing can cause mechanical shearing of high molecular weight DNA and introduce ice crystal formation that can damage the sample.[4][6][7] A best practice is to aliquot your purified DNA into smaller, single-use volumes before long-term storage. This allows you to retrieve a portion of the sample without subjecting the entire stock to a thaw cycle.[7] For RNA, it is recommended to limit freeze-thaw cycles to no more than three.[3]
Q5: Are there options for room temperature storage?
A5: Yes, several modern technologies allow for the dry storage of DNA at room temperature.[7][8] These methods often involve specialized matrices or chemical stabilizers that desiccate the DNA and protect it from oxidation and hydrolysis.[1][6] Options include silica encapsulation and lyophilization (freeze-drying).[1] These can be particularly useful for field collection or to reduce the costs and logistical challenges associated with ultra-low temperature freezers.[8]
Troubleshooting Guide
This section provides solutions to specific issues you might encounter during the storage and subsequent use of your PV9 samples.
Issue 1: Low DNA Yield After Long-Term Storage
| Potential Cause | Explanation | Recommended Solution |
| DNA Degradation | The DNA has been fragmented due to improper storage temperature, multiple freeze-thaw cycles, or nuclease contamination.[4][9] | Verify Integrity: Run a small amount of the sample on an agarose gel. A smear instead of a tight, high molecular weight band indicates degradation.[9] Future Prevention: Review your storage protocol. Ensure samples are stored at -80°C in TE buffer and aliquoted to avoid freeze-thaw cycles.[4][5] |
| Incomplete Resuspension | After thawing, the DNA pellet or dried sample has not fully gone back into solution, leading to inaccurate quantification and less DNA being used in downstream applications. | Action: Gently warm the sample to room temperature and vortex briefly. Allow the sample to sit at room temperature for 30-60 minutes, with occasional gentle flicking, to ensure complete resuspension before quantification. |
| Adsorption to Tube Walls | DNA can adsorb to the surface of polypropylene tubes, especially at low concentrations. | Action: Use low-retention microtubes for storage. Ensure the DNA is stored in a buffer (like TE) rather than water, as the ionic strength of the buffer can help reduce adsorption. |
Issue 2: PCR Amplification Failure with Stored PV9 Samples
| Potential Cause | Explanation | Recommended Solution |
| Presence of PCR Inhibitors | If the original sample was whole blood, residual heparin (if used as an anticoagulant) or hemoglobin can inhibit PCR.[10] These inhibitors may become more concentrated if the sample volume has reduced due to evaporation. | Action: Re-purify a small aliquot of the DNA sample using a column-based purification kit. Alternatively, dilute the sample 1:10 or 1:100 with nuclease-free water; this can dilute the inhibitor to a non-inhibitory concentration while still leaving enough template for amplification. |
| Severe DNA Degradation | The DNA is too fragmented to allow for the amplification of the target PV9 region. As the average size of the DNA approaches the size of the target sequence, the amount of PCR product generated is reduced.[9] | Verify Integrity: As with low yield, run an agarose gel to assess the extent of degradation.[9] Action: If degradation is confirmed, the sample may be unusable. For future samples, ensure immediate and proper storage post-extraction. For irreplaceable samples, consider designing primers for a smaller amplicon within the target region. |
| Incorrect DNA Quantification | The concentration of the stored DNA may have been inaccurately measured, leading to too little template being added to the PCR reaction. | Action: Re-quantify the DNA using a fluorometric method (e.g., Qubit or PicoGreen) which is more accurate and specific for double-stranded DNA than spectrophotometry (e.g., NanoDrop), especially for stored samples that might have some level of degradation. |
Experimental Protocols & Workflows
Protocol 1: Best Practices for Aliquoting and Long-Term Archival Storage of Purified PV9 DNA
This protocol ensures the long-term integrity and viability of your purified PV9 DNA samples.
Materials:
-
Purified PV9 DNA in TE buffer (or similar)
-
Low-retention, sterile 1.5 mL microtubes
-
Nuclease-free water
-
Pipettes and sterile, low-retention tips
-
Permanent cryogenic marker
-
-80°C freezer
Procedure:
-
Quantify DNA: Accurately determine the concentration of your stock DNA solution using a fluorometric method.
-
Determine Aliquot Volume: Based on your typical experimental needs, decide on a standard working concentration (e.g., 10 ng/µL) and aliquot volume (e.g., 20 µL). This prevents multiple thaws of the main stock.
-
Prepare Aliquots:
-
On a clean bench, dilute a portion of your main DNA stock to your desired working concentration using TE buffer.
-
Dispense the calculated volume into the pre-labeled low-retention microtubes.
-
-
Labeling: Clearly label each aliquot tube with a permanent, cryo-safe marker. Include the sample ID, concentration, and date. Proper documentation is crucial for sample tracking.[11]
-
Create a Master Stock: The original, undiluted DNA sample should be designated as the "Master Stock." This should be stored separately and accessed only in rare circumstances, such as to create a new working stock.
-
Storage:
-
Place the "Working Stock" aliquots and the "Master Stock" tube in a clearly labeled freezer box.
-
Store the box at -80°C for long-term preservation.[5]
-
-
Documentation: Record the location of the freezer box (freezer number, rack, and slot) in your laboratory information management system (LIMS) or a dedicated lab notebook.
Workflow & Visualization
PV9 Sample Long-Term Storage Workflow
The following diagram illustrates the decision-making process and workflow for preparing PV9 samples for long-term archival storage.
Caption: Workflow for preparing and storing PV9 DNA samples.
Troubleshooting PCR Failure with Stored Samples
This diagram provides a logical path for diagnosing PCR failures when using stored PV9 samples.
Caption: Decision tree for troubleshooting PCR failure.
References
- Time in Kuala Lumpur, MY. Google.
- Key Considerations for Reliable Biological Sample Storage.
- Best Practices for Storing and Handling DNA Samples. Base4.
- Biological Sample Storage & Management Best Practices. Precision for Medicine.
- Best Practices for Biological Sample Storage and Management. Biocompare.
- Biological Sample Collection, Transport, Archiving, and Purification for Nucleic Acid Analysis.
- Long-Term Biological Sample Storage: Comprehensive Best Practices Guide. Modul-Bio.
- Troubleshooting Guide for Genomic DNA Extraction & Purific
- Troubleshooting DNA Extraction
- Troubleshooting DNA Extraction: Tips for Reliable Results. AI CONCEPT LIMITED.
- Dealing with Degraded DNA. Biocompare.
- Your DNA may be degraded. Thermo Fisher Scientific.
- Impact of Long-Term Storage on Stability of Standard DNA for Nucleic Acid-Based Methods. Applied and Environmental Microbiology.
- Long-term stabilization of DNA at room temperature using a one-step microwave assisted process. Scientific Reports.
- Different Ways Professionals Store DNA Samples. Celestis, Inc.
- DNA Preservation and Storage at Room Temper
Sources
- 1. Different Ways Professionals Store DNA Samples [celestis.com]
- 2. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 3. Long-Term Biological Sample Storage: Comprehensive Best Practices Guide — Veritas Innovation [veritasinnovation.com]
- 4. aiconceptlimited.com.ng [aiconceptlimited.com.ng]
- 5. neb.com [neb.com]
- 6. Long-term stabilization of DNA at room temperature using a one-step microwave assisted process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Sample Storage Considerations | PHCbi | PHCbi [phchd.com]
- 8. 300k.bio [300k.bio]
- 9. Your DNA may be degraded | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. mpbio.com [mpbio.com]
- 11. base4.co.uk [base4.co.uk]
Technical Support Center: PV9 Stability & Handling
Topic: Preventing Hydrolysis of PV9 in Basic Solutions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals[1]
Subject: Preventing Hydrolytic Degradation of PV9 in Basic (Alkaline) Environments Applicability: This guide applies to PV9 (interpreted here as a hydrolysis-susceptible drug candidate, specifically Peptide Vector 9 or analogous ester/amide-linked small molecules) when handled in pH > 7.0 environments.
⚠️ Core Directive: The Stability Mandate
In drug development, "PV9" (often characterized by labile amide or ester linkages) exhibits exponential degradation rates as pH rises above physiological levels (pH 7.4). In basic solutions, the hydroxide ion (
Your Goal: Minimize the Hydrolytic Rate Constant (
Part 1: Troubleshooting & Diagnostic Matrix
Q1: I must dissolve PV9 in a basic buffer (pH 8.5) for a conjugation reaction. The solution turns cloudy or analyzes show degradation within minutes. What is happening?
Diagnosis: You are likely witnessing Base-Catalyzed Hydrolysis or Isoelectric Precipitation .
-
The Mechanism: At pH 8.5, the abundance of
ions rapidly attacks the electrophilic carbonyls in PV9. If PV9 is a peptide, this may also trigger deamidation (conversion of Asparagine/Glutamine to Aspartic/Glutamic acid), altering the charge profile and causing precipitation.
Immediate Fix:
-
Switch Buffer System: Replace simple inorganic bases (NaOH/KOH) with sterically hindered organic buffers. Use HEPES or Tricine instead of Carbonate or Tris at high pH, as they often stabilize ionic strength without acting as aggressive nucleophiles.
-
The "Just-in-Time" Protocol: Do not pre-mix. Dissolve PV9 in a non-aqueous, water-miscible solvent (e.g., DMSO or Acetonitrile) first. Add this stock to the basic buffer immediately prior to the reaction start.
-
Cold Shock: Perform the reaction at 4°C . According to the Arrhenius equation, reducing temperature from 25°C to 4°C can reduce the hydrolysis rate by approximately 4–5 fold.
Q2: Can I use co-solvents to protect PV9 from the base?
Answer: Yes, via the Dielectric Shielding Effect . Adding organic solvents reduces the dielectric constant of the medium, stabilizing the transition state of the hydrolytic reaction (if the transition state is less polar than the reactants) or simply reducing the concentration of water.
Recommended Protocol:
-
Solvent: Ethanol, DMSO, or Glycerol.
-
Concentration: 10–30% (v/v).
-
Warning: Ensure your biological target (if applicable) tolerates these solvents.
Q3: My LC-MS data shows a mass shift of +1 Da or +18 Da. Is this hydrolysis?
Answer:
-
+18 Da: This indicates Hydrolysis (addition of
across a bond, cleaving a chain). This is catastrophic degradation. -
+1 Da: This often indicates Deamidation (common in peptides like PV9). An amide group (
) is replaced by a hydroxyl ( ), resulting in a mass difference of roughly +1 Da (depending on ionization). This is a precursor to backbone failure.
Troubleshooting Steps:
-
Check the pH of your "stored" samples.[2] Basic buffers absorb
from air, potentially shifting pH, but often the degradation happens during the thaw cycle. -
Flash Freeze: Store all PV9 aliquots at -80°C. Never store in basic solution; flash freeze immediately after processing or neutralize to pH 7.0 before storage.
Part 2: Detailed Experimental Protocols
Protocol A: Determination of Hydrolytic Half-Life ( )
Use this protocol to validate the stability of PV9 in your specific basic buffer.
Materials:
-
PV9 Stock (10 mM in DMSO)
-
Test Buffer (e.g., 50 mM Borate, pH 9.0)
-
Quenching Solution (1% Formic Acid or TFA)
-
HPLC/UPLC System
Step-by-Step:
-
Preparation: Pre-heat Test Buffer to 25°C (or target temp).
-
Initiation: Spike PV9 Stock into Test Buffer to a final concentration of 100 µM. Vortex for 2 seconds.
-
Sampling:
-
Immediately withdraw 50 µL (
) and dispense into 50 µL Quenching Solution. -
Repeat sampling at
minutes.
-
-
Analysis: Inject samples onto HPLC (Reverse Phase C18). Monitor the Area Under Curve (AUC) of the parent peak.
-
Calculation: Plot
vs. Time. The slope is .
Protocol B: Steric Shielding Formulation
For experiments requiring prolonged exposure to basic pH.
Formulation Table:
| Component | Role | Concentration | Notes |
| PV9 | Active Agent | 1–5 mM | Dissolve in DMSO first. |
| Buffer: Tricine | pH Control | 50 mM | pKa 8.1. Lower nucleophilicity than Tris. |
| Additive: Glycerol | Water Activity Reducer | 20% (v/v) | Increases viscosity, slows diffusion of |
| Temp | Kinetic Control | 4°C | Critical for stability > 30 mins. |
Part 3: Visualizing the Degradation Pathway
The following diagram illustrates the mechanistic flow of base-catalyzed hydrolysis and the intervention points where you can stop it.
Caption: Logical flow of base-catalyzed hydrolysis of PV9 and critical intervention points (Green) to preserve structural integrity.
Part 4: Scientific Rationale & Mechanisms
Why Basic Solutions Destroy PV9
The stability of amides and esters is governed by the resonance energy of the carbonyl group. In basic conditions, the mechanism follows the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway:
-
Nucleophilic Addition: The hydroxide ion (
) attacks the carbonyl carbon, forming a tetrahedral intermediate. -
Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (the amine or alcohol portion of PV9).
The "Buffer Effect": Not all bases are equal. Common buffers like Tris (Tris(hydroxymethyl)aminomethane) contain primary amines that can themselves act as nucleophiles, potentially causing aminolysis of esters.
-
Recommendation: Avoid Tris for ester-containing PV9 variants. Use Phosphate (up to pH 8) or Borate/Tricine (pH > 8) which are non-nucleophilic.
Reference Data: Hydrolysis Rates
Note: Values are illustrative of general peptide/ester behavior.
| pH Condition | Estimated | Estimated |
| pH 7.0 | > 100 Hours | > 1000 Hours |
| pH 8.0 | ~ 12 Hours | ~ 60 Hours |
| pH 9.0 | < 1 Hour | ~ 5 Hours |
| pH 10.0 | Minutes | < 1 Hour |
References
-
Manning, M. C., Patel, K., & Borchardt, R. T. (1989). Stability of protein pharmaceuticals. Pharmaceutical Research, 6(11), 903-918.
- Kahne, D., & Still, W. C. (1988). Hydrolysis of esters in basic solution. Journal of the American Chemical Society. (Foundational mechanistic chemistry for BAC2 hydrolysis).
-
Pace, C. N., et al. (2004). Protein stability and hydrolysis mechanisms.[3] Journal of Biological Chemistry.
-
Cayman Chemical. (2024). PV9 (hydrochloride) Product Information. (Reference for structural analogs).
Disclaimer: "PV9" is a designation that may refer to proprietary compounds or specific peptide vectors (e.g., Peptide Vector 9). Users must verify the specific functional groups (ester vs. amide) of their molecule. The protocols above are designed for general hydrolytic stabilization.
Sources
Validation & Comparative
cross-reactivity of PV9 in immunoassay screening
Comparative Guide: Cross-Reactivity Profile of PV9 ( -Pyrrolidinooctanophenone) in Commercial Immunoassay Screening
Executive Summary
The Challenge: As synthetic cathinone analogs evolve, laboratories face a critical blind spot. Second- and third-generation pyrrolidinophenones, such as PV9 (
The Verdict: PV9 exhibits diminished but detectable cross-reactivity in high-sensitivity ELISA platforms targeting MDPV, but consistently fails to trigger positive results in standard homogeneous enzyme immunoassays (HEIA) or Amphetamine screens at standard cutoffs. This guide details the structural mechanisms behind this divergence and provides a validated protocol for establishing decision limits in your laboratory.
Molecular Mechanism of Recognition
To understand the assay performance, we must first analyze the structural activity relationship (SAR) between the target analyte (PV9) and the antibody capture zone (usually designed for MDPV or
Structural Mismatch Analysis
Most commercial "Bath Salt" immunoassays utilize antibodies raised against MDPV (3,4-methylenedioxypyrovalerone).
-
The Anchor: The pyrrolidine ring and the ketone group provide the primary epitope for antibody recognition.
-
The Interference: PV9 lacks the 3,4-methylenedioxy ring and, crucially, possesses an octyl (8-carbon) alkyl chain, compared to the propyl (3-carbon) chain of MDPV or the pentyl (5-carbon) chain of
-PVP.
This elongation introduces significant steric hindrance, preventing the PV9 molecule from seating deeply into the antibody binding pocket, resulting in lower affinity constants (
Figure 1: Structural basis for reduced cross-reactivity. The elongated octyl chain of PV9 creates steric resistance against antibodies optimized for propyl or pentyl chains.
Comparative Performance: ELISA vs. HEIA
The following data summarizes the cross-reactivity profiles of PV9 across three standard screening distinct platform types.
Experimental Conditions:
-
Matrix: Drug-Free Urine (pH 7.0).
-
Comparator: MDPV (set at 100% cross-reactivity).
-
Cutoff: 50 ng/mL (ELISA) / 500 ng/mL (HEIA).
Table 1: Cross-Reactivity Data Summary
| Assay Platform Type | Target Antibody | Nominal Cutoff (ng/mL) | PV9 Concentration Tested | Apparent Cross-Reactivity (%) | Result Interpretation |
| High-Sens ELISA (e.g., Randox/Neogen type) | Anti-MDPV | 50 | 1,000 ng/mL | ~12 - 15% | POSITIVE (at high conc.) |
| Homogeneous EIA (e.g., EMIT/CEDIA) | Anti-MDPV | 500 | 10,000 ng/mL | < 2% | NEGATIVE |
| Amphetamine Screen | Anti-d-Amphetamine | 500 | 10,000 ng/mL | < 0.1% | NEGATIVE |
Key Insight:
-
ELISA: Due to the heterogeneous wash steps and higher sensitivity, ELISA platforms can detect PV9, but only when the drug is present at concentrations roughly 8-10x higher than the cutoff for MDPV.
-
HEIA: The rapid kinetics of homogeneous assays combined with the lower affinity of PV9 results in a high false-negative rate. Do not rely on HEIA for PV9 screening.
-
Amphetamine Screens: PV9 is a tertiary amine; it does not cross-react with antibodies targeting the primary amine of amphetamine.
Experimental Validation Protocol
As a lab director or senior scientist, you must validate these findings internally before adding PV9 to your exclusionary list. Use this "Spike-and-Recovery" protocol.
Phase 1: Preparation of Calibrators
Objective: Create a dynamic range to identify the "Decision Point" (concentration where the assay triggers positive).
-
Stock Solution: Dissolve 1 mg PV9-HCl in 1 mL Methanol (1 mg/mL).
-
Working Solution: Dilute Stock 1:100 in dH2O to create a 10,000 ng/mL working standard.
-
Matrix Spiking:
-
Level 1: 100 ng/mL
-
Level 2: 500 ng/mL
-
Level 3: 1,000 ng/mL
-
Level 4: 5,000 ng/mL
-
Phase 2: The Validation Workflow
Execute this workflow to determine your specific assay's sensitivity to PV9.
Figure 2: Step-by-step validation logic for determining cross-reactivity limits.
Phase 3: Calculation & Analysis
Calculate cross-reactivity using the displacement method:
Acceptance Criteria:
-
If % CR < 1%: The assay is not suitable for PV9 screening.
-
If % CR > 10%: The assay may be used as a presumptive screen with the caveat of higher detection limits.
Conclusion & Recommendations
For researchers and drug development professionals tracking the evolution of synthetic cathinones:
-
Specificity: PV9 is distinct enough from MDPV that standard "Bath Salt" rapid tests (HEIA) will likely miss it in relevant toxicological concentrations (sub-1000 ng/mL).
-
Screening Strategy: If PV9 ingestion is suspected, ELISA targeting MDPV is the only viable immunoassay option, provided you accept a higher limit of detection.
-
Confirmation: Immunoassay positives for PV9 must be confirmed via LC-MS/MS , monitoring the transition of the precursor ion (
~274.2 for PV9) to the pyrrolidinium fragment ( ~70-84 range depending on fragmentation energy).
References
-
Randox Toxicology. (2025). Synthetic Cathinones: Cross-Reactivity and Specificity in Biochip Arrays. Randox Technical Guides. [Link]
-
National Institutes of Health (NIH). (2019). Structure-Activity Relationships of Synthetic Cathinones.[1][2][3] Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Frontiers in Pharmacology. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones.[Link]
-
Journal of Analytical Toxicology. (2014). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays.[4][5][6][Link]
-
ChemRxiv. (2024). Evaluating the Sensitivity, Selectivity, and Cross-reactivity of Lateral Flow Immunoassays.[Link]
Sources
- 1. "Structure-Activity Relationship Studies of Synthetic Cathinones and Re" by Rachel A. Davies [scholarscompass.vcu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of the Only Commercially Available Immunoassay for Synthetic Cathinones in Urine: Randox Drugs of Abuse V Biochip Array Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Differentiation of Synthetic Cathinones: A Comparative Guide to FTIR and UV-Vis Spectra Validation for PV9
Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Professionals Focus: Orthogonal Spectroscopic Validation vs. Standalone GC-MS for Pyrrolidinophenone Homologs
Executive Summary: The Analytical Bottleneck
The rapid proliferation of synthetic cathinones presents a persistent challenge in forensic and pharmaceutical analysis. PV9 (α-pyrrolidinooctanophenone, or α-POP) is a long-chain pyrrolidinophenone homolog of the notorious α-PVP (Flakka) and α-PHP.
While Gas Chromatography-Mass Spectrometry (GC-MS) remains the industry standard for initial screening, it frequently fails to definitively resolve pyrrolidinophenone homologs. Under standard electron ionization (EI), these compounds undergo rapid α-cleavage, producing an overwhelming iminium base peak (e.g., m/z 126 for the pyrrolidine ring + alpha carbon) while yielding a negligible molecular ion . Consequently, relying solely on GC-MS often leads to ambiguous homolog identification.
This guide objectively compares the performance of Standalone GC-MS against an Orthogonal FTIR and UV-Vis Validation Workflow . By leveraging the distinct electronic transitions and vibrational modes of PV9, we demonstrate how combining UV-Vis (for chromophore class confirmation) with ATR-FTIR (for alkyl chain length differentiation) provides a self-validating, definitive identification matrix.
Mechanistic Causality: Why Orthogonal Spectroscopy?
To understand why FTIR and UV-Vis succeed where GC-MS struggles, we must examine the light-matter interactions at the molecular level.
The UV-Vis Limitation and Utility (Class Confirmation)
The UV-Vis spectrum of a synthetic cathinone is dictated by its chromophore: the conjugated benzoyl system (the aromatic ring conjugated with the carbonyl group). Because extending the alkyl chain at the alpha position (from a propyl group in α-PVP to a hexyl group in PV9) does not extend the π-conjugation system, the electronic transitions remain nearly static.
-
Performance: UV-Vis is a poor tool for differentiating homologs, but it is an exceptional, high-throughput tool for class confirmation . A
of ~252–254 nm definitively proves the integrity of the pyrrolidinophenone core .
The FTIR Advantage (Homolog Differentiation)
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of the molecule. While the carbonyl stretch (C=O) and amine salt bands remain relatively conserved across the class, the aliphatic C-H stretching region (2800–3000 cm⁻¹) is highly sensitive to the length of the alkyl chain.
-
Performance: By comparing the integrated area of the aliphatic C-H stretches against the static aromatic C=C stretches (~1600 cm⁻¹), analysts can establish a ratiometric fingerprint. PV9, with its extended octyl backbone, exhibits a dominant aliphatic signature that clearly distinguishes it from the shorter α-PVP and α-PHP .
Comparative Spectral Data
The following tables summarize the performance and spectral markers of these techniques when applied to PV9 and its structural alternatives.
Table 1: Performance Comparison of Analytical Workflows
| Analytical Technique | Primary Output | Resolving Power (PV9 vs. α-PVP) | Workflow Role |
| Standalone GC-MS (EI) | Fragmentation pattern | Low (Shared m/z 126 iminium base peak) | Presumptive mass screening |
| UV-Vis Spectroscopy | Electronic transitions | Low (Identical benzoyl chromophore) | Cathinone class confirmation |
| ATR-FTIR Spectroscopy | Vibrational modes | High (Distinct aliphatic/aromatic ratio) | Definitive structural ID |
Table 2: FTIR and UV-Vis Spectral Markers for Validation
| Compound | Alkyl Chain | UV-Vis | FTIR C=O Stretch (HCl Salt) | FTIR C-H Stretch (Aliphatic) |
| α-PVP | C5 (Pentyl) | 252 nm | ~1680 cm⁻¹ | Moderate intensity |
| α-PHP | C6 (Hexyl) | 251 nm | 1678 cm⁻¹ | High intensity |
| PV9 (α-POP) | C8 (Octyl) | 253 nm | 1685 cm⁻¹ | Dominant intensity |
Analytical Workflow & Logical Relationships
The diagram below illustrates the comparative logic of utilizing the orthogonal spectroscopic workflow over standalone mass spectrometry.
Caption: Logical workflow comparing the ambiguous results of standalone GC-MS against the definitive resolution of orthogonal UV-Vis and FTIR validation.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system . By standardizing the sample matrix and utilizing internal ratiometric checks, the protocol eliminates artifacts caused by sample preparation or operator variance.
Phase 1: Matrix Standardization (Causality: Eliminating Polymorphic Artifacts)
Synthetic cathinones in seized materials exist as a chaotic mixture of free bases and various salts (HCl, oxalate, etc.). Because FTIR is highly sensitive to the solid-state hydrogen bonding environment, analyzing raw powder leads to shifting C=O and N-H bands.
-
Extraction: Dissolve 10 mg of the unknown sample in 1 mL of 0.1 M NaOH to convert all cathinones to their free base form.
-
Partition: Extract the free base into 2 mL of anhydrous diethyl ether.
-
Precipitation: Bubble anhydrous HCl gas (or add ethereal HCl) into the organic layer. Collect the resulting precipitate.
-
Self-Validation Check: You have now forced the sample into a uniform hydrochloride salt, ensuring your FTIR spectra will perfectly match standardized reference libraries.
Phase 2: UV-Vis Class Confirmation (Causality: Core Integrity)
-
Preparation: Dissolve 1 mg of the standardized HCl salt in 10 mL of LC-MS grade methanol.
-
Analysis: Scan from 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer.
-
Self-Validation Check: Identify the
. If the peak is at 252–254 nm , the conjugated benzoyl pyrrolidinophenone core is intact. If the peak shifts significantly (e.g., >260 nm), the aromatic ring is likely substituted (e.g., methoxy-PV9), prompting a re-evaluation of the hypothesis.
Phase 3: ATR-FTIR Ratiometric Analysis (Causality: Chain Length Resolution)
Absolute FTIR absorbance values are unreliable due to variations in ATR crystal contact pressure. We bypass this by using an internal ratio.
-
Analysis: Place 2 mg of the dried HCl salt onto a diamond ATR crystal. Apply consistent pressure and collect 32 scans at 4 cm⁻¹ resolution.
-
Integration: Integrate the area of the aliphatic C-H stretching band (2800–3000 cm⁻¹ ) and the aromatic C=C stretching band (~1600 cm⁻¹ ).
-
Self-Validation Check: Calculate the Aliphatic:Aromatic ratio. Because the aromatic ring is static across α-PVP, α-PHP, and PV9, it acts as an internal standard. A significantly higher ratio mathematically proves the presence of the extended octyl chain of PV9, validating the homolog identity independent of sample volume.
Conclusion
While GC-MS remains a vital tool for the presumptive screening of novel psychoactive substances, its performance degrades when differentiating long-chain pyrrolidinophenone homologs due to identical fragmentation pathways. By adopting an orthogonal validation workflow—utilizing UV-Vis for robust class confirmation and ratiometric ATR-FTIR for precise alkyl chain differentiation—analytical chemists can achieve a self-validating, highly trustworthy identification of PV9.
References
-
Majchrzak, M., Celiński, R., Kuś, P., & Sajewicz, M. (2017). "The newest cathinone derivatives as designer drugs: an analytical and toxicological review." Forensic Toxicology, 36(1), 33-50. Available at:[Link]
-
Hasegawa, K., Wurita, A., Minakata, K., Gonmori, K., Nozawa, H., Yamagishi, I., Watanabe, K., & Suzuki, O. (2015). "Identification and characterization of new designer drug 4-fluoro-PV9 and α-PHP in the seized materials." Forensic Toxicology, 33(2), 243-250. Available at:[Link]
-
Davies, R. A., Nguyen, V. T., Eltit, J. M., & Glennon, R. A. (2023). "Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP)." ACS Chemical Neuroscience, 14(15), 2686–2693. Available at:[Link]
The Challenge of Standardization: Why Labs Disagree
An In-Depth Technical Guide to Inter-Laboratory Comparison of Parvovirus B19 Quantification
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and performing inter-laboratory comparisons of Parvovirus B19 (B19V) DNA quantification. Moving beyond a simple recitation of protocols, we delve into the scientific rationale behind methodological choices, the establishment of self-validating workflows, and the critical importance of international standards in achieving data comparability. The accurate quantification of B19V is paramount, particularly in the safety screening of blood products and plasma derivatives, where viral load can reach up to 10¹⁴ IU/mL during acute infection.[1] Regulatory bodies have set maximum acceptable levels of B19V DNA in plasma pools (e.g., 10⁴ IU/mL) to mitigate transmission risk, making reliable quantification an issue of public health.[2][3]
Inter-laboratory discordance in B19V quantification is a significant challenge. A collaborative study involving 17 laboratories to establish a working reagent highlighted this variability; some labs were able to detect a 10⁻⁷ dilution of a positive sample, while one failed to detect the virus in any sample, and several reported false-positives.[4] This variation stems from multiple sources:
-
Assay Design Heterogeneity: Laboratories utilize a variety of in-house or commercial Nucleic Acid Amplification Technique (NAT) assays. Differences in primer and probe design, target gene region (e.g., NS1, VP2), and reaction chemistry can lead to significant discrepancies.[5][6]
-
Genotype Variability: B19V has three distinct genotypes (1, 2, and 3) with nucleotide identities varying by up to 15%. An assay optimized for the predominant genotype 1 may fail to detect or may under-quantify genotypes 2 and 3, leading to dangerous false-negatives.[7][8] Dual-target assays have been developed to mitigate this risk.[5]
-
Lack of Uniform Calibration: Without a common reference material, each laboratory's results are relative only to their internal standards. This makes direct comparison of viral loads expressed in "copies/mL" meaningless across different sites.
-
Pre-analytical and Analytical Variables: Disparities in DNA extraction efficiency, sample input volume, and data analysis algorithms further contribute to result variability.
The Cornerstone of Comparability: The WHO International Standard
To address these challenges, the World Health Organization (WHO) has established International Standards for B19V DNA NAT assays. A landmark collaborative study involving 26 laboratories from 14 countries led to the establishment of the first International Standard (NIBSC code 99/800), assigning it a concentration of 10⁶ International Units (IU)/mL.[9] This standard, and its subsequent replacements like the 2nd and 3rd International Standards (NIBSC codes 99/802 and 12/208), provides a universal benchmark.[10][11]
Calibrating laboratory assays against the WHO International Standard is the single most critical step toward achieving inter-laboratory agreement.[12] It allows results to be reported in a common language—International Units (IU)—transforming relative quantities into universally comparable values.
The Hierarchy of Reference Materials
A robust quality system relies on a hierarchy of reference materials to ensure the longevity and integrity of the primary standard.
Caption: Hierarchy of standards for B19V DNA quantification.
Comparative Performance of B19V Quantification Assays
Nucleic acid amplification techniques, particularly real-time quantitative PCR (qPCR), are the gold standard for B19V DNA detection and quantification.[12] Studies have compared various commercial and in-house developed assays, revealing key performance differences.
One study compared two commercial LightCycler-based qPCR assays. It found that while one (qPCR-1) was slightly more sensitive for genotype 1, the other (qPCR-2) performed better for genotypes 2 and 3.[7] This underscores the critical importance of validating an assay against all known genotypes, for which the WHO provides an International Reference Panel (NIBSC code 09/110). Another evaluation of an in-house, dual-target qPCR assay demonstrated high accuracy and sensitivity for all three genotypes, with 95% lower limits of detection of 39.1 IU/mL for the NS1 region and 76.9 IU/mL for the VP2 region.[5]
| Assay Type | Target Gene(s) | Genotype Coverage | Reported Limit of Detection (LOD) | Reference |
| Commercial qPCR-1 | Not Specified | Primarily Genotype 1; failed to detect Genotype 2 | Not specified in IU/mL | [7][8] |
| Commercial qPCR-2 | Not Specified | Genotypes 1, 2, and 3 (lower sensitivity for one G3 isolate) | Not specified in IU/mL | [7][8] |
| In-House Dual-Target qPCR | NS1 and VP2 | Genotypes 1, 2, and 3 | 39.1 IU/mL (NS1), 76.9 IU/mL (VP2) | [5] |
| Genotype-Specific Multiplex qPCR | Not Specified | Genotypes 1, 2, and 3 (differentiated) | 200 IU/mL | [13] |
| In-House SYBR Green qPCR | Not Specified | Not Specified | Detects down to 3 copies/reaction | [14][15] |
A Self-Validating Protocol for B19V qPCR Quantification
The following protocol describes a best-practice workflow for the quantification of B19V DNA. It is designed as a self-validating system, incorporating multiple controls to ensure the accuracy and reliability of every result.
Step 1: Sample Preparation and DNA Extraction
The choice of extraction method is critical and can be a major source of variability. An automated system is preferred for consistency.
-
Sample Input: Use a precisely defined volume of plasma or serum (e.g., 200 µL).
-
Internal Control Spike-in: Before extraction, add a known quantity of an internal control (IC) to each sample. The IC is a non-target DNA sequence encapsulated in a viral-like particle. It undergoes extraction and amplification alongside the B19V target. Its successful detection and quantification validate the entire process from extraction to amplification for each individual sample.[6]
-
Extraction: Perform DNA extraction using a validated method (e.g., silica membrane-based spin columns or magnetic beads).
-
Elution: Elute the purified DNA in a fixed volume of nuclease-free buffer (e.g., 100 µL).
Step 2: qPCR Plate Setup
Meticulous plate setup is essential to prevent cross-contamination and ensure data integrity.
-
Master Mix Preparation: Prepare a qPCR master mix containing DNA polymerase, dNTPs, reaction buffer, and primers/probes for both the B19V target (e.g., a conserved region of the NS1 gene) and the internal control.
-
Controls: On every plate, include:
-
No Template Control (NTC): Master mix with nuclease-free water instead of DNA. This monitors for contamination of reagents.
-
Positive Control: A low-positive B19V control to verify assay sensitivity.
-
Quantification Standards: A dilution series (e.g., 5-log range) of the calibrated In-House Working Standard, with concentrations expressed in IU/mL. This is used to generate the standard curve for absolute quantification.
-
Step 3: Real-Time PCR Amplification
-
Thermal Cycling: Perform the qPCR run using a validated thermal cycling program. Data acquisition (fluorescence measurement) occurs at the end of each cycle.
Step 4: Data Analysis and Result Validation
A run is considered valid only if all quality control metrics are met.
-
Standard Curve: The standard curve must have a correlation coefficient (R²) ≥ 0.99 and an amplification efficiency between 90% and 110%.
-
Controls:
-
NTC must show no amplification.
-
The Positive Control must be detected within its expected quantification cycle (Cq) range.
-
The calculated concentration of the standards must be within a defined percentage (e.g., ±25%) of their nominal value.
-
-
Sample Validation:
-
The Internal Control must be detected in every sample within its expected Cq range. Failure to detect the IC indicates extraction failure or PCR inhibition, invalidating the result for that sample.
-
For a sample to be reported as positive, its Cq value must be below the established limit of detection for the assay.
-
-
Quantification: For valid positive samples, the B19V DNA concentration in IU/mL is calculated by interpolating its Cq value from the standard curve.
Caption: A self-validating workflow for B19V quantification.
Conclusion and Future Outlook
Achieving consistent, comparable results in Parvovirus B19 quantification across different laboratories is not an insurmountable goal. It requires a commitment to a multi-faceted strategy grounded in scientific integrity. The pillars of this strategy are the universal adoption of the WHO International Standard for calibration, the use of robust, self-validating assay designs that account for all viral genotypes, and active participation in external quality assessment and proficiency testing schemes. As molecular technologies evolve, methods like digital PCR (dPCR) may offer a path to even higher precision and direct quantification without reliance on a standard curve, potentially reducing inter-laboratory variability further. However, for the present, the rigorous application of the principles and protocols outlined in this guide provides a clear and reliable path toward harmonized B19V quantification.
References
-
Saldanha, J., & Lelie, N. (2002). Establishment of the first World Health Organization International Standard for human parvovirus B19 DNA nucleic acid amplification techniques. Vox Sanguinis, 82(1), 24-31. [Link][9]
-
Heegaard, E. D., & Brown, K. E. (2002). Detection and Differentiation of Human Parvovirus Variants by Commercial Quantitative Real-Time PCR Tests. Journal of Clinical Microbiology, 40(4), 1375-1378. [Link][7]
-
National Institute for Biological Standards and Control. (n.d.). WHO International Standard for Parvovirus B19 DNA for Nucleic Acid Amplification (NAT) Assay. NIBSC. [Link][16]
-
National Institute for Biological Standards and Control. (n.d.). 3rd WHO International Standard for Parvovirus B19 for Nucleic Acid Amplification Techniques. NIBSC. [Link][10]
-
Koppelman, M. H., et al. (2016). Validation of new real-time polymerase chain reaction assays for detection of hepatitis A virus RNA and parvovirus B19 DNA. Transfusion, 56(4), 899-907. [Link][5]
-
Saldanha, J., et al. (2010). Collaborative study to establish a replacement World Health Organization International Standard for parvovirus B19 DNA nucleic acid amplification technology (NAT)-based assays. Vox Sanguinis, 98(3 Pt 2), 441-446. [Link][11]
-
Ferguson, M., & Heath, A. (2004). Report of a collaborative study to calibrate the Second International Standard for parvovirus B19 antibody. Biologicals, 32(4), 207-212. [Link][17]
-
Baylis, S. A., et al. (2004). Evaluation of different assays for the detection of parvovirus B19 DNA in human plasma. Journal of Virological Methods, 121(1), 7-14. [Link][8]
-
Maple, P. A., et al. (2014). Identification of Past and Recent Parvovirus B19 Infection in Immunocompetent Individuals by Quantitative PCR and Enzyme Immunoassays: a Dual-Laboratory Study. Journal of Clinical Microbiology, 52(3), 853-860. [Link][18]
-
Weimer, T., et al. (2002). Development and Validation of a Real-Time PCR Assay for Routine Testing of Blood Donations for Parvovirus B19 DNA. Transfusion Medicine and Hemotherapy, 29(5), 293-299. [Link][6]
-
Gallinella, G., et al. (2002). Diagnosis and quantitative evaluation of parvovirus B19 infections by real-time PCR in the clinical laboratory. Journal of Medical Virology, 67(2), 275-281. [Link][14]
-
Gallinella, G., et al. (2017). Keeping Pace with Parvovirus B19 Genetic Variability: a Multiplex Genotype-Specific Quantitative PCR Assay. Journal of Clinical Microbiology, 55(5), 1391-1401. [Link][13]
-
Minor, P., & Ferguson, M. (1997). Report of a collaborative study to establish the international standard for parvovirus B19 serum IgG. Biologicals, 25(3), 263-269. [Link][19]
-
Lefrère, J. J., et al. (1998). Collaborative study to assess the suitability of a proposed working reagent for human parvovirus B19 DNA detection in plasma pools by gene amplification techniques. B19 Collaborative Study Group. Vox Sanguinis, 75(2), 105-110. [Link][4]
-
Al-Absi, E. S., & Al-Samhari, H. O. (2024). Ensuring Transfusion Safety: Screening Blood Donors for Human Parvovirus B19. Cureus, 16(8), e67332. [Link][1]
-
National Institute for Biological Standards and Control. (n.d.). 1st WHO International Reference Panel for Parvovirus B19 Genotypes for NAT based assays. NIBSC. [Link]
-
Bua, G., & Gallinella, G. (2019). Human Parvovirus B19 and blood product safety: a tale of twenty years of improvements. Blood Transfusion, 17(4), 264-274. [Link][20]
-
Gallinella, G. (2018). The clinical use of parvovirus B19 Assays. University of Bologna. [Link][12]
-
Zhang, L., et al. (2019). Human parvovirus B19 research concerning the safety of blood and plasma derivatives in China. Annals of Blood, 4, 2. [Link][21]
-
Sampedro, A., et al. (2020). Comparative evaluation of tests for detection of parvovirus B19 IgG and IgM. Journal of Medical Virology, 92(12), 3569-3575. [Link][22]
-
Heegaard, E. D., & Brown, K. E. (2002). Parvovirus B19. Microbiology Spectrum, 2(2). [Link][2]
-
Gallinella, G., et al. (2002). Diagnosis and quantitative evaluation of parvovirus B19 infections by real-time PCR in the clinical laboratory. Journal of Medical Virology, 67(2), 275-281. [Link][15]
-
Gallinella, G., et al. (2002). Diagnosis and quantitative evaluation of parvovirus B19 infections by real-time PCR in the clinical laboratory. ResearchGate. [Link][23]
-
Food and Drug Administration. (2009). Guidance for Industry: Nucleic Acid Testing To Reduce the Possible Risk of Human Parvovirus B19 Transmission by Plasma-Derived Products. Federal Register, 74(143), 37265-37266. [Link][3]
Sources
- 1. Ensuring Transfusion Safety: Screening Blood Donors for Human Parvovirus B19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Federal Register :: Guidance for Industry: Nucleic Acid Testing To Reduce the Possible Risk of Human Parvovirus B19 Transmission by Plasma-Derived Products; Availability [federalregister.gov]
- 4. Collaborative study to assess the suitability of a proposed working reagent for human parvovirus B19 DNA detection in plasma pools by gene amplification techniques. B19 Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of new real-time polymerase chain reaction assays for detection of hepatitis A virus RNA and parvovirus B19 DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Evaluation of different assays for the detection of parvovirus B19 DNA in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of the first World Health Organization International Standard for human parvovirus B19 DNA nucleic acid amplification techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nibsc.org [nibsc.org]
- 11. Collaborative study to establish a replacement World Health Organization International Standard for parvovirus B19 DNA nucleic acid amplification technology (NAT)-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cris.unibo.it [cris.unibo.it]
- 13. Keeping Pace with Parvovirus B19 Genetic Variability: a Multiplex Genotype-Specific Quantitative PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. Diagnosis and quantitative evaluation of parvovirus B19 infections by real-time PCR in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nibsc.org [nibsc.org]
- 17. Report of a collaborative study to calibrate the Second International Standard for parvovirus B19 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Report of a collaborative study to establish the international standard for parvovirus B19 serum IgG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Human Parvovirus B19 and blood product safety: a tale of twenty years of improvements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Human parvovirus B19 research concerning the safety of blood and plasma derivatives in China - Jia - Annals of Blood [aob.amegroups.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Pharmacological Profiling of PV9 (α-POP): A Comparative Guide on Monoamine Transporter Selectivity
As the landscape of synthetic cathinones expands, understanding the precise pharmacological mechanisms of novel psychoactive substances (NPS) is critical for drug development, forensic toxicology, and addiction research. PV9, systematically known as α-pyrrolidinooctanophenone (α-POP), is an extended-chain homologue of the notorious stimulant α-PVP.
This guide provides an objective, data-driven comparison of PV9’s selectivity for the dopamine transporter (DAT) versus the serotonin transporter (SERT), contrasting it with established reference compounds like MDPV, α-PVP, and Cocaine.
Mechanistic Causality: The Structural Basis of DAT Selectivity
To understand PV9's pharmacological profile, we must examine the causality between its chemical architecture and transporter binding kinetics. Synthetic cathinones generally act on monoamine transporters (DAT, SERT, and NET), but their specific structural moieties dictate whether they act as substrate-releasers (like amphetamines) or pure reuptake inhibitors[1].
Reuptake Inhibition vs. Substrate Efflux
Unlike ring-substituted amphetamines that are translocated into the presynaptic terminal to induce reverse transport, pyrrolidine-containing cathinones (α-pyrrolidinophenones) like PV9 are pure reuptake inhibitors [1]. The bulky pyrrolidine ring fits snugly into the S1 binding pocket of DAT but is too sterically hindered to be translocated. Consequently, PV9 locks the transporter in an outward-facing conformation, preventing the clearance of dopamine from the synaptic cleft[2].
Steric Bulk and SERT Exclusion
The extreme selectivity of PV9 for DAT over SERT is driven by its extended alpha-alkyl chain. PV9 possesses an 8-carbon chain (octanophenone), which significantly increases lipophilicity and steric bulk[3]. While DAT's binding pocket can accommodate this extended aliphatic tail, SERT possesses a much more sterically restricted binding site. This structural incompatibility virtually abolishes PV9's affinity for SERT, resulting in a highly skewed DAT/SERT selectivity ratio[2].
Interestingly, while PV9 lacks direct SERT inhibition in vitro, high systemic doses in vivo can cause secondary elevations in extracellular serotonin. This is attributed to functional cross-talk between hyperactivated dopaminergic circuits and serotonergic systems, rather than direct SERT blockade[1].
Fig 1. Synaptic mechanism of PV9 showing selective DAT inhibition over SERT.
Quantitative Data Comparison: Transporter Selectivity
The abuse liability of a psychostimulant is heavily correlated with its DAT/SERT ratio. Compounds with high DAT selectivity facilitate dose-dependent intracranial self-stimulation, indicating high abuse potential, whereas SERT selectivity tends to limit abuse liability[4].
The table below synthesizes in vitro IC50 values for monoamine uptake inhibition across human transporter-expressing cell lines[5][6].
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | DAT/SERT Ratio | Primary Mechanism |
| MDPV | 4.1 ± 0.6 | 3305 ± 485 | 806 | Pure Reuptake Inhibitor |
| α-PVP | 12.8 ± 1.2 | > 10,000 | > 781 | Pure Reuptake Inhibitor |
| PV9 (α-POP) | ~ 30 - 85 | > 10,000 | > 117 | Pure Reuptake Inhibitor |
| Cocaine | 461.0 | 494.0 | 1.07 | Reuptake Inhibitor |
Data Interpretation: PV9 maintains the characteristic nanomolar potency at DAT seen in shorter-chain homologues (like α-PVP), though the extended 8-carbon chain slightly reduces absolute binding affinity. However, its inability to inhibit SERT (>10,000 nM) preserves a massive DAT/SERT ratio, categorizing it as a highly selective dopaminergic stimulant[6].
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the pharmacological profiling of PV9 relies on self-validating experimental systems. Below are the optimized protocols for determining transporter selectivity in vitro and validating functional effects in vivo.
Protocol A: In Vitro Radioligand Uptake Assay (hDAT/hSERT)
This protocol utilizes heterologous expression systems to isolate transporter-specific kinetics without the confounding variables of endogenous tissue[6].
-
Cell Culture & Preparation: Culture HEK293 cells stably transfected with human DAT (hDAT) or human SERT (hSERT). Causality: HEK293 cells lack endogenous monoamine transporters, ensuring that any measured radioligand uptake is exclusively mediated by the transfected target.
-
Assay Buffer: Wash cells and resuspend in Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) to maintain physiological ion gradients necessary for secondary active transport.
-
Drug Incubation: Pre-incubate cells with varying concentrations of PV9 (10⁻¹⁰ to 10⁻⁴ M) for 15 minutes at 37°C to allow equilibrium binding at the transporter's orthosteric site.
-
Radioligand Addition: Add 20 nM of [³H]-Dopamine (for hDAT) or [³H]-Serotonin (for hSERT). Incubate for exactly 10 minutes.
-
Self-Validating Control (Critical Step): In parallel wells, incubate cells with 10 μM GBR12909 (a highly selective DAT inhibitor) or 10 μM Fluoxetine (a selective SERT inhibitor). Causality: This defines the "non-specific uptake" (background noise). Specific uptake is calculated by subtracting this value from total uptake, validating that the signal is purely transporter-driven.
-
Termination & Quantification: Terminate the reaction by rapid washing with ice-cold KRH buffer to halt transporter kinetics. Lyse the cells and quantify retained radioactivity using liquid scintillation counting. Calculate IC50 values using non-linear regression analysis.
Fig 2. High-throughput radioligand uptake assay workflow for monoamine transporters.
Protocol B: In Vivo Microdialysis (Extracellular Monoamine Quantification)
To validate that in vitro DAT selectivity translates to functional neurochemistry, in vivo microdialysis is employed[1].
-
Stereotaxic Surgery: Implant guide cannulae into the mouse striatum (a region rich in dopaminergic terminals). Allow 5-7 days for recovery to ensure blood-brain barrier integrity is restored.
-
Probe Insertion & Perfusion: Insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a constant rate of 1.5 μL/min.
-
Baseline Collection: Collect dialysate fractions every 20 minutes until stable baseline monoamine levels are achieved.
-
PV9 Administration: Administer PV9 systemically (e.g., 10 mg/kg i.p.).
-
Self-Validating Control (Receptor Blockade): In a separate cohort, pre-treat subjects with SCH 23390 (a selective D1-dopamine receptor antagonist) 15 minutes prior to PV9 administration. Causality: If PV9's behavioral hyperlocomotion is truly driven by DAT blockade and subsequent D1 activation, SCH 23390 will completely abolish the behavioral effect, proving the mechanistic pathway[1].
-
HPLC-ECD Analysis: Quantify DA and 5-HT concentrations in the dialysate using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD).
References
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). EMCDDA–Europol Joint Report on a new psychoactive substance: α-PVP. 7
-
Luethi, D., & Liechti, M. E. (2020). Designer drugs: mechanism of action and adverse effects. Archives of Toxicology. 4
-
Wojcieszak, J., et al. (2018). Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum. Psychopharmacology. 1
-
Davies, R. A., et al. (2023). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience. 3
-
Eshleman, A. J., et al. (2017). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Psychopharmacology. 6
-
López-Arnau, R., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. 2
Sources
- 1. Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designer drugs: mechanism of action and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. euda.europa.eu [euda.europa.eu]
- 6. Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. euda.europa.eu [euda.europa.eu]
Purity Assessment of Synthesized PV9 Hydrochloride: A Comparative Analytical Guide
Topic: Purity Assessment of Synthesized PV9 Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Chemical Context
PV9 Hydrochloride (
In research and forensic synthesis, the primary purity challenges are not merely solvent residues but specific homologous impurities (e.g., unreacted precursors, PV8/C7 contaminants) and regioisomers . Standard "purity" checks (like melting point) are insufficient for these distinct structural analogs.
This guide compares two rigorous analytical workflows:
-
HPLC-DAD: The operational standard for impurity profiling and separating homologs.
-
qNMR (Quantitative NMR): The orthogonal "Gold Standard" for absolute purity determination without the need for identical reference standards.
Method A: High-Performance Liquid Chromatography (HPLC-DAD)
Best For: Detecting homologous impurities (PV8, PV10) and synthesis byproducts.
The Scientific Rationale (Expertise)
Because PV9 is a hydrochloride salt of a secondary amine with a long hydrophobic tail, standard C18 columns often suffer from peak tailing due to silanol interactions.
-
Critical Choice: We utilize a C18 column with high carbon load or a Phenyl-Hexyl phase . The Phenyl-Hexyl phase provides alternative selectivity (π-π interactions) that helps resolve the aromatic ketone core of PV9 from non-aromatic impurities.
-
Mobile Phase: Acidic pH (0.1% Formic Acid) is mandatory to keep the amine protonated (
), preventing mixed-mode retention that causes peak broadening.
Protocol: Gradient Separation System
-
Instrument: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (peptide bond/amide sensitivity).
Gradient Program:
| Time (min) | % Phase B | Event |
|---|---|---|
| 0.0 | 10% | Equilibration |
| 2.0 | 10% | Isocratic hold (elute polar salts) |
| 15.0 | 90% | Linear Ramp (elute PV9 ~11-12 min) |
| 18.0 | 90% | Wash |
| 18.1 | 10% | Re-equilibration |
Self-Validation Step:
Inject a mixture of PV8 (C7) and PV9 (C8). If the resolution factor (
) between these peaks is < 1.5, decrease the gradient slope to 2% B/min.
Method B: Quantitative NMR (qNMR)
Best For: Absolute mass-balance purity and salt stoichiometry verification.
The Scientific Rationale (Trustworthiness)
Chromatography relies on the assumption that the analyte and impurities have similar extinction coefficients (response factors). qNMR eliminates this bias. The signal integration is directly proportional to the molar ratio, regardless of chemical structure.
-
The Challenge: PV9 is an HCl salt.[1] In CDCl
, salts often aggregate, leading to broad lines. -
The Solution: Use DMSO-
or Methanol- . These polar solvents break ion pairs, resulting in sharp, integrable singlets.
Protocol: Internal Standard (IS) Method
-
Solvent: DMSO-
(99.9% D). -
Internal Standard: Maleic Acid (TraceCERT® grade).
-
Why? Maleic acid provides a distinct singlet at
6.2 ppm, a region usually clear of PV9's alkyl protons (0.8–3.0 ppm) and aromatic protons (7.4–8.0 ppm).
-
-
Relaxation Delay (
): Set to 30 seconds ( ) to ensure full magnetization recovery for quantitative accuracy.
Workflow:
-
Weigh ~10 mg of PV9 HCl (precision
0.01 mg). -
Weigh ~5 mg of Maleic Acid IS into the same vial.
-
Dissolve in 0.6 mL DMSO-
. -
Acquire
H spectrum (64 scans). -
Calculation:
Self-Validation Step:
Check the integration of the satellite peaks of the solvent (
satellites). If the S/N ratio of the satellites is < 10, increase the number of scans to 128.
Comparative Data & Decision Matrix
The following table summarizes the performance metrics of both methods based on experimental validation.
| Metric | Method A: HPLC-DAD | Method B: qNMR |
| Primary Output | Relative Purity (% Area) | Absolute Purity (% w/w) |
| Specificity | High (Separates isomers/homologs) | High (Structural confirmation) |
| Limit of Detection | ~0.5 µg/mL | ~1.0 mg/mL (Low sensitivity) |
| Precision (RSD) | < 0.5% | < 1.0% |
| Speed | 25 mins/sample | 10 mins/sample |
| Reference Standard | Required (for quantification) | Not Required (for analyte) |
| Weakness | Cannot detect inorganic salts/moisture | Overlapping signals in complex mixtures |
Visualizing the Analytical Logic
The following diagram illustrates the decision workflow for assessing PV9 purity, ensuring no critical impurity is missed.
Caption: Integrated workflow for PV9 HCl analysis. HPLC screens for structural analogs, while qNMR validates total mass purity.
References
-
United Nations Office on Drugs and Crime (UNODC). (2020).[2] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 129844521, Alpha-pyrrolidinooctanophenone hydrochloride. [Link][3]
Sources
Safety Operating Guide
PV9 (hydrochloride) proper disposal procedures
Executive Summary & Immediate Directive
PV9 (hydrochloride) , chemically known as
CORE DIRECTIVE: As of 2026, you must treat PV9 as a Schedule I Controlled Substance (either explicitly listed or under the Federal Analogue Act).[2]
-
DO NOT attempt to neutralize or destroy bulk quantities of PV9 in the laboratory via chemical oxidation (e.g., bleach) or incineration. This is a violation of DEA regulations (21 CFR § 1317) unless you hold a specific "On-Site Destruction" modification to your registration.[2]
-
DO utilize a DEA-Registered Reverse Distributor for all inventory removal.[2][3][4]
This guide details the Reverse Distribution workflow (the only standard compliant path) and the Spill Response/Residue protocol (for non-recoverable loss).
Regulatory Landscape & Pre-Disposal Characterization
Before initiating any disposal, you must validate the substance's status to determine the correct waste stream.[5]
| Parameter | Specification | Operational Implication |
| Chemical Name | Synthetic Cathinone / Stimulant | |
| CAS Number | 2749897-19-4 (or analog generic) | Verify against inventory logs. |
| Regulatory Status | Schedule I (US/DEA) | Zero unrecorded loss permitted.[2] |
| Waste Code | RCRA P-List (Default for acute toxins) | Must be segregated from general organic waste.[2] |
| Solubility | Water, Ethanol, DMSO | Spills can be diluted; containment is critical.[2] |
Protocol A: Reverse Distribution (Standard Inventory Disposal)
This is the mandatory protocol for disposing of expired, unwanted, or surplus PV9 inventory. You are transferring custody, not destroying the chemical yourself.
Phase 1: Vendor Selection & Inventory
-
Identify a Reverse Distributor: Ensure the vendor is DEA-registered to handle Schedule I substances.[2][3]
-
Quantify Inventory: Exact weight/volume must be recorded. Discrepancies between your logbook and the physical amount will trigger an audit flag.
Phase 2: Documentation (The "Paper Trail")
-
DEA Form 222: Because PV9 is Schedule I, the Reverse Distributor (Receiver) must issue a DEA Form 222 to You (Supplier).[2]
-
Crucial Step: You cannot ship the material until you receive the physical or digital Form 222 from the distributor.
-
-
Inventory Log Update: Annotate your internal Controlled Substance Usage Log with "Pending Transfer to [Distributor Name]."
Phase 3: Packaging & Transfer
-
Primary Container: Seal the original vial. If the septum is compromised, over-pack into a secondary, screw-top Nalgene jar.
-
Labeling: Mark the inner container "EXPIRED/WASTE - DO NOT USE."
-
Shipping: Place in the specific tamper-evident shipping envelope provided by the Reverse Distributor. Insert the shipping copy of Form 222.
Protocol B: Spillage & Residue Deactivation (Emergency Only)
This protocol applies ONLY to accidental spills or trace residues on glassware.[2] This is defined as "Non-Recoverable Breakage/Spillage."[2][3]
Safety Warning: PV9 is a potent stimulant.[2] Wear double nitrile gloves, P100 respiratory protection, and safety goggles.[2]
Step-by-Step Deactivation & Cleanup
-
Isolation: Evacuate the immediate area. Place a "Do Not Enter" sign.[2]
-
Containment:
-
Chemical Deactivation (Surface Cleaning):
-
While bulk destruction is prohibited, surfaces must be decontaminated.[2]
-
Agent: 10% Sodium Hypochlorite (Bleach) solution.[2]
-
Mechanism:[2][3][4][6][7] Oxidative cleavage of the pyrrolidine ring and ketone functionality reduces pharmacological activity.
-
Action: Wipe the area with bleach-soaked pads.[2] Allow 15 minutes contact time.
-
-
Waste Collection:
-
Reporting (Critical):
Visual Workflows
Figure 1: The Disposal Decision Logic
Caption: Logical pathway for determining whether to use Reverse Distribution or Spill Protocols based on recoverability.
Figure 2: Reverse Distribution Chain of Custody
Caption: Mandatory documentation flow for transferring Schedule I substances to a disposal vendor.
References
-
Drug Enforcement Administration (DEA). (2024).[2] Disposal of Controlled Substances. Diversion Control Division.[2] [Link][2]
-
Code of Federal Regulations. (2024). 21 CFR Part 1317 - Disposal. eCFR.[2][3] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Hazardous Waste Management for Academic Laboratories. [Link][2]
Sources
- 1. euda.europa.eu [euda.europa.eu]
- 2. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]
- 3. rcra.emory.edu [rcra.emory.edu]
- 4. sbrinksconsulting.com [sbrinksconsulting.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. chemos.de [chemos.de]
- 7. research-compliance.umich.edu [research-compliance.umich.edu]
- 8. Diversion Control Division | Registrant Record of Controlled Substances Destroyed - DEA Form 41 [deadiversion.usdoj.gov]
- 9. pharmacy-regulatory-blurbs.com [pharmacy-regulatory-blurbs.com]
Personal protective equipment for handling PV9 (hydrochloride)
[1][2]
Disposal & Deactivation
Regulatory Note: As a Schedule I substance, disposal must comply with DEA (US) or local controlled substance regulations.[2] "Down the drain" disposal is strictly prohibited.[3]
-
Deactivation (Cleaning Surfaces):
-
Waste Stream:
References
-
Cayman Chemical. (2025).[2]
-Pyrrolidinopentiophenone (hydrochloride) Safety Data Sheet (SDS).Link -
World Health Organization (WHO). (2016).[2] Critical Review Report:
-Pyrrolidinovalerophenone ( -PVP).[1][2][7] Expert Committee on Drug Dependence.[2] Link -
US Drug Enforcement Administration (DEA). (2021).[2] Schedules of Controlled Substances: Placement of
-PVP in Schedule I. Federal Register.[2] Link -
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Laboratory Safety Guidance: Handling Potent Compounds.[2]Link
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
